Deucravacitinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZKEPGENYLQSC-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609392-27-9 | |
| Record name | Deucravacitinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609392279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deucravacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEUCRAVACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A21N6RAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
deucravacitinib mechanism of action TYK2 inhibitor
An In-depth Technical Guide to the Mechanism of Action of Deucravacitinib: A Selective, Allosteric TYK2 Inhibitor
Introduction
This compound (Sotyktu™) is a first-in-class, oral, small-molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It represents a significant advancement in the treatment of immune-mediated diseases, such as plaque psoriasis, due to its unique allosteric mechanism of action.[3][4] Unlike traditional pan-JAK inhibitors that bind to the conserved ATP-binding site within the active kinase domain, this compound targets the regulatory pseudokinase domain.[2][5] This novel approach confers high selectivity for TYK2, minimizing off-target effects associated with broader JAK inhibition and leading to a favorable benefit-risk profile.[6][7] This guide provides a detailed technical overview of this compound's mechanism of action, selectivity, impact on downstream signaling, and the experimental protocols used for its characterization.
Core Mechanism: Allosteric Inhibition of the TYK2 Pseudokinase Domain
The members of the JAK family, including TYK2, possess a structurally conserved architecture comprising a catalytically active kinase domain (Janus Homology 1, JH1) and a regulatory pseudokinase domain (Janus Homology 2, JH2), which lacks catalytic activity.[8][9] Under basal conditions, the JH2 domain exerts an inhibitory effect on the JH1 domain.[9]
This compound's innovative mechanism involves binding with high affinity to the regulatory JH2 domain of TYK2.[1][3] This allosteric binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, effectively locking the entire TYK2 enzyme into an inactive conformation.[1][8][10] This action prevents the conformational changes required for TYK2 activation upon cytokine receptor binding, thereby blocking receptor-mediated activation and subsequent downstream signal transduction.[1][6][11] This mechanism is fundamentally different from ATP-competitive JAK inhibitors, which target the highly conserved active site of the JH1 domain across multiple JAK family members.[11][12]
High Selectivity Profile
The unique binding of this compound to the less conserved JH2 domain drives its high selectivity for TYK2 over the other JAK family members (JAK1, JAK2, and JAK3).[6][13] In vitro kinase binding assays demonstrated that this compound has minimal or no activity against JAK1, JAK2, and JAK3.[6] Cellular signaling assays revealed a selectivity for TYK2 that is over 100-fold greater than for JAK1 and JAK3, and over 2000-fold greater than for JAK2.[6][8] This high degree of selectivity is a key differentiator from ATP-competitive inhibitors, which often have varying degrees of activity against multiple JAKs, potentially leading to off-target adverse effects.[6][7]
Quantitative Selectivity Data
The inhibitory activity of this compound and other JAK inhibitors has been quantified using various assays. The half-maximal inhibitory concentration (IC₅₀) values from in vitro and cellular assays highlight this compound's potent and selective action on TYK2.
| Compound | Target | Assay Type | IC₅₀ (nM) | Selectivity vs. TYK2 | Reference |
| This compound | TYK2 | Probe Displacement | 0.2 | - | [6] |
| TYK2 | Cellular (IL-12/IL-23/IFN-α) | 2 - 19 | - | [6] | |
| JAK1 | Kinase Binding | >10,000 | >50,000x | [6] | |
| JAK2 | Kinase Binding | >10,000 | >50,000x | [6] | |
| JAK3 | Kinase Binding | >10,000 | >50,000x | [6] | |
| JAK1/3 | Whole Blood (IL-2 → pSTAT5) | 210 - 430 | >100x | [6][7] | |
| JAK2/2 | Whole Blood (TPO → pSTAT3) | >1000 - >2000 | >2000x | [6][7] | |
| Tofacitinib | JAK1/3 | Whole Blood (IL-2 → pSTAT5) | 12 - 24 | - | [6][14] |
| JAK2/2 | Whole Blood (TPO → pSTAT3) | 120 - 240 | - | [6][14] | |
| TYK2 | Whole Blood (IL-12 → IFN-γ) | 2600 - 5300 | - | [6][14] | |
| Upadacitinib | JAK1/3 | Whole Blood (IL-2 → pSTAT5) | 12 - 24 | - | [6][14] |
| JAK2/2 | Whole Blood (TPO → pSTAT3) | 43 - 87 | - | [6][14] | |
| TYK2 | Whole Blood (IL-12 → IFN-γ) | 3300 - 6700 | - | [6][14] | |
| Baricitinib | JAK1/3 | Whole Blood (IL-2 → pSTAT5) | 16 - 32 | - | [6][14] |
| JAK2/2 | Whole Blood (TPO → pSTAT3) | 17 - 35 | - | [6][14] | |
| TYK2 | Whole Blood (IL-12 → IFN-γ) | 3000 - 6100 | - | [6][14] |
Note: IC₅₀ values are presented as ranges from cited literature.
Impact on Downstream Signaling Pathways
TYK2 is a crucial intracellular kinase that mediates signal transduction for a specific set of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2][15][16] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[2][4]
By selectively inhibiting TYK2, this compound effectively blocks these signaling cascades at a critical juncture.[1][4] This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][16] The ultimate effect is a reduction in the transcription of pro-inflammatory genes, leading to a dampening of the inflammatory response that drives diseases like psoriasis.[3][17]
IL-23/Th17 Pathway
The IL-23 pathway is a cornerstone in the pathophysiology of psoriasis.[15] IL-23 signaling, which requires TYK2, promotes the proliferation and maintenance of T helper 17 (Th17) cells.[2][15] These cells, in turn, produce inflammatory mediators like IL-17, which drive keratinocyte hyperproliferation and inflammation.[2][3] this compound's inhibition of TYK2 disrupts this axis, leading to a reduction in IL-17 and other inflammatory markers.[3][17]
Type I IFN Pathway
Type I interferons (e.g., IFN-α) also signal via TYK2-dependent pathways and are implicated in the pathology of psoriasis and lupus.[1][4] Clinical studies have shown that this compound administration leads to a dose-dependent inhibition of IFN-regulated gene expression.[12]
Experimental Protocols and Methodologies
The characterization of this compound's unique mechanism and selectivity relied on a suite of specialized in vitro and cellular assays.
In Vitro Whole Blood Assays for Kinase Selectivity
These assays are crucial for determining the functional selectivity of kinase inhibitors in a physiologically relevant environment.[6][7]
-
Objective : To measure the inhibitory activity of compounds on specific JAK signaling pathways in human whole blood.
-
Methodology :
-
Sample Preparation : Fresh human whole blood is incubated with serial dilutions of the test compound (e.g., this compound, tofacitinib).
-
Pathway-Specific Stimulation :
-
Endpoint Measurement :
-
IFN-γ levels are quantified using ELISA.
-
pSTAT levels are measured in specific cell subsets using flow cytometry.
-
-
Data Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Kinase Binding Assays
Binding assays directly measure the affinity of an inhibitor for a kinase target. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays are commonly used.[18][19]
-
Objective : To quantify the binding affinity (IC₅₀) of an inhibitor to the kinase domain (JH1) or pseudokinase domain (JH2).
-
Principle (LanthaScreen® Example) : The assay measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase.[18]
-
Methodology :
-
Reagents : Recombinant kinase (e.g., TYK2-JH2), a fluorescent tracer that binds to the target domain, and a europium-labeled antibody that binds to the kinase.
-
Assay Setup : The kinase, antibody, and tracer are incubated together, resulting in a high FRET signal.
-
Inhibitor Addition : Serial dilutions of the test inhibitor (this compound) are added. The inhibitor competes with the tracer for binding to the kinase.
-
Detection : As the inhibitor displaces the tracer, the FRET signal decreases. The signal is measured on a microplate reader.
-
Data Analysis : The decrease in FRET is proportional to the inhibitor's binding affinity, from which an IC₅₀ value is derived.
-
Cellular Pharmacodynamic Assays
These assays measure the physiological effect of the drug on cellular pathways in a controlled environment.[12]
-
Objective : To confirm target engagement and measure the functional consequence of TYK2 inhibition in cells.
-
Methodology (ex vivo IL-12 stimulation) :
-
Sample Collection : Blood samples are collected from subjects at various time points after receiving this compound.[12]
-
Ex Vivo Challenge : The whole blood samples are stimulated with IL-12 and IL-18 to induce IFN-γ production.[12]
-
Quantification : IFN-γ levels in the plasma are measured by ELISA.
-
Analysis : The inhibition of IFN-γ production is correlated with the plasma concentration of this compound to establish a pharmacodynamic relationship.[12]
-
Conclusion
This compound's mechanism of action is a paradigm of modern drug design, achieving superior target selectivity through an innovative allosteric approach. By binding to the regulatory JH2 domain of TYK2, it stabilizes the enzyme in an inactive state, effectively and selectively blocking the downstream signaling of key pathogenic cytokines like IL-23, IL-12, and Type I IFNs.[1][10] This high selectivity for TYK2 over other JAK family members translates into a differentiated safety profile, avoiding the hematologic and other adverse effects associated with less selective, ATP-competitive JAK inhibitors.[6][20] The comprehensive characterization through robust biochemical and cellular assays provides a clear understanding of its molecular interactions and functional consequences, solidifying this compound's position as a targeted and promising therapy for immune-mediated inflammatory diseases.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Review of Promising Off-Label Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of Tyrosine Kinase 2 with this compound Compared with Janus Kinase 1/2/3 Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. First‐in‐human study of this compound: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. skin.dermsquared.com [skin.dermsquared.com]
- 15. This compound for the Treatment of Psoriatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. SOTYKTU® (this compound) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
Deucravacitinib's Allosteric Engagement with the TYK2 Pseudokinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), this compound employs a unique allosteric mechanism by binding to the regulatory pseudokinase (JH2) domain of TYK2. This distinct mode of action confers remarkable selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), offering a differentiated safety and efficacy profile in the treatment of immune-mediated diseases such as psoriasis.
This technical guide provides an in-depth exploration of the molecular interactions between this compound and the TYK2 pseudokinase domain, detailing the experimental methodologies used to characterize this binding and presenting key quantitative data.
The TYK2 Pseudokinase Domain: A Regulatory Hub
The JAK family of kinases, including TYK2, are characterized by the presence of a catalytically active kinase domain (JH1) and a structurally similar but largely inactive pseudokinase domain (JH2). The JH2 domain was initially considered catalytically inert but is now recognized as a critical regulatory module that modulates the activity of the JH1 domain. In its basal state, the JH2 domain is thought to exert an autoinhibitory effect on the JH1 domain. This compound leverages the unique structural features of the TYK2 JH2 domain to achieve its high selectivity.
Mechanism of Action: Allosteric Inhibition
This compound binds to the ATP-binding pocket of the TYK2 JH2 domain. This binding event stabilizes the JH2 domain in an inhibitory conformation, which in turn locks the JH1 catalytic domain in an inactive state. This allosteric inhibition prevents the conformational changes required for TYK2 activation, thereby blocking downstream signaling cascades initiated by cytokines such as interleukin-23 (IL-23), IL-12, and type I interferons (IFNs).
A key feature of this compound's design is the incorporation of a deuterated N-methyl amide group. This modification enhances its metabolic stability, reducing the rate of demethylation and the formation of potentially less selective metabolites.
Below is a diagram illustrating the allosteric inhibition mechanism.
Deucravacitinib: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deucravacitinib (trade name Sotyktu) is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain rather than the conserved active kinase (JH1) domain, confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][2] This selectivity profile is believed to contribute to its favorable safety profile compared to less selective JAK inhibitors. This compound potently inhibits signaling of key cytokines implicated in the pathogenesis of various immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Identifiers
This compound is a complex heterocyclic molecule containing a deuterated methylamide group, which contributes to its unique pharmacokinetic profile.[4]
| Identifier | Value |
| IUPAC Name | 6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide[5] |
| CAS Number | 1609392-27-9[5] |
| Molecular Formula | C₂₀H₂₂N₈O₃[5] |
| Molecular Weight | 425.5 g/mol [5] |
| SMILES | [2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4[5] |
| InChI Key | BZZKEPGENYLQSC-FIBGUPNXSA-N[4] |
| Synonyms | BMS-986165, Sotyktu[5] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| pKa (Strongest Acidic) | 11.09 | Chemaxon (Predicted)[6] |
| pKa (Strongest Basic) | 2.38 | Chemaxon (Predicted)[6] |
| logP | 1.8 | ALOGPS (Predicted)[6] |
| Water Solubility | 0.159 mg/mL | ALOGPS (Predicted)[6] |
| Solubility in DMSO | 33.33 mg/mL (78.34 mM) with ultrasonic | MedChemExpress[7] |
| Appearance | White to yellow powder | StatPearls[8] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting TYK2. TYK2 is an intracellular tyrosine kinase that plays a critical role in the signaling pathways of several pro-inflammatory cytokines.[9] Unlike ATP-competitive JAK inhibitors that bind to the active (JH1) domain, this compound binds allosterically to the regulatory pseudokinase (JH2) domain of TYK2. This binding locks the JH2 and JH1 domains into an inhibitory conformation, preventing TYK2 activation and subsequent downstream signaling.[2]
The primary signaling pathways inhibited by this compound are those mediated by IL-23, IL-12, and Type I IFNs.[10]
-
IL-23 Pathway: TYK2 pairs with JAK2 to mediate IL-23 signaling, which is crucial for the expansion and survival of Th17 cells. These cells produce IL-17, a key cytokine in the pathogenesis of psoriasis.[9]
-
IL-12 Pathway: The TYK2/JAK2 heterodimer also mediates IL-12 signaling, leading to the differentiation of Th1 cells and the production of IFN-γ.[4]
-
Type I IFN Pathway: TYK2 pairs with JAK1 to transduce signals from Type I IFNs (e.g., IFN-α/β), which are involved in a wide range of immune responses.[9]
The diagram below illustrates the central role of TYK2 in these signaling cascades and the inhibitory action of this compound.
Caption: this compound allosterically inhibits TYK2, blocking cytokine signaling.
Pharmacodynamics and In Vitro Potency
This compound demonstrates high potency and selectivity for TYK2 in a variety of in vitro assays.
| Assay Type | Target/Pathway | IC₅₀ / Kᵢ (nM) |
| Probe Displacement Assay | TYK2 (JH2 Domain) | IC₅₀: 0.2 nM[11] |
| Binding Affinity | TYK2 (JH2 Domain) | Kᵢ: 0.02 nM[12] |
| Cellular Assay | IL-12 Signaling | IC₅₀: 2-19 nM[11] |
| Cellular Assay | IL-23 Signaling | IC₅₀: 2-19 nM[11] |
| Cellular Assay | IFN-α Signaling | IC₅₀: 2-19 nM[11] |
| Kinase Binding Assay | JAK1 (JH1 Domain) | IC₅₀: >10,000 nM[13] |
| Kinase Binding Assay | JAK2 (JH1 Domain) | IC₅₀: >10,000 nM[13] |
| Kinase Binding Assay | JAK3 (JH1 Domain) | IC₅₀: >10,000 nM[13] |
| Whole Blood Assay | TYK2 (IL-12 induced IFN-γ) | IC₅₀: 11 nM |
| Whole Blood Assay | JAK1/3 (IL-2 induced pSTAT5) | IC₅₀: 787 nM |
| Whole Blood Assay | JAK2/2 (TPO induced pSTAT3) | IC₅₀: >4,600 nM |
Data compiled from multiple sources.[11][12][13]
Experimental Protocols
Detailed, step-by-step protocols for the assays listed above are often proprietary. However, based on published literature, the general methodologies are described below.
TYK2 JH2 Probe Displacement Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a test compound to displace a fluorescent probe bound to the TYK2 pseudokinase (JH2) domain.
References
- 1. Modifying T cell phenotypes using TYK2 inhibitor and its implications for the treatment of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ryumachi-jp.com [ryumachi-jp.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PH12015501004B1 - AMIDE-SUBSTITUTED HETEROCYCLIC COMPOUNDS USEFUL AS MODULATORS OF IL-12, IL-23 AND/OR IFN ALPHa RESPONSES - Google Patents [patents.google.com]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 10. SOTYKTU® (this compound) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 11. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
The Development of Deuterated Deucravacitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucravacitinib (marketed as Sotyktu) is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), an intracellular enzyme that mediates signaling of cytokines such as IL-23, IL-12, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated diseases.[1][2][3] A key feature of this compound's molecular design is the strategic incorporation of deuterium atoms on the N-methyl amide group. This guide provides an in-depth technical overview of the deuterated Active Pharmaceutical Ingredient (API) development for this compound, covering its mechanism of action, the rationale for deuteration, synthetic pathways, analytical methodologies, and clinical pharmacology.
Mechanism of Action and Rationale for Deuteration
This compound functions as an allosteric inhibitor of TYK2, binding to its regulatory pseudokinase (JH2) domain rather than the active (JH1) domain. This unique binding mode confers high selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3), minimizing off-target effects associated with broader JAK inhibitors.[1][4] Inhibition of TYK2 disrupts the downstream signaling of key pro-inflammatory cytokines, thereby ameliorating the pathological processes in diseases like plaque psoriasis.[5]
The incorporation of deuterium into the terminal methyl group of the N-methyl amide moiety is a critical design element. This substitution leverages the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium results in a stronger carbon-deuterium (C-D) bond. This increased bond strength slows the rate of cytochrome P450 (CYP)-mediated N-demethylation, a common metabolic pathway for N-methyl amides. By impeding this metabolic route, deuteration reduces the formation of a less selective primary amide metabolite, thereby enhancing the drug's pharmacokinetic profile and maintaining its high selectivity for TYK2.[4][6]
Signaling Pathway
This compound targets the TYK2-mediated signaling cascade. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.
API Synthesis
The commercial synthesis of this compound has evolved to optimize yield, purity, and cost-effectiveness. The process generally involves the convergent synthesis of key intermediates followed by a final coupling and amidation.[7][8]
Experimental Workflow for this compound Synthesis
Detailed Methodologies
Synthesis of Key Intermediate: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline [7][9][10]
-
Nitration: 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole sulfate is reacted with nitric acid to yield 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.
-
Catalytic Hydrogenation: The nitro-intermediate is then subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) to reduce the nitro group to an amine, affording the key aniline intermediate.
Synthesis of Key Intermediate: 4,6-Dichloropyridazine-3-carboxamide-d3 [11][12]
-
Amidation: 4,6-dichloropyridazine-3-carboxylic acid methyl ester is reacted with deuterated methylamine hydrochloride (CD₃NH₂·HCl) in the presence of a suitable base (e.g., cesium carbonate) in a solvent like dimethylformamide (DMF) to produce the deuterated amide intermediate.
Final Coupling and Amidation Steps [8][11]
-
Palladium-Catalyzed C-N Coupling: The aniline intermediate is coupled with the dichloropyridazine intermediate under palladium catalysis.
-
Final Amidation: The resulting product is then reacted with cyclopropanecarboxamide, again typically under palladium catalysis, to yield this compound.
Note: The exact sequence of coupling and amidation steps can vary between different patented synthetic routes.
Analytical Methods
Robust analytical methods are crucial for ensuring the quality, purity, and stability of the this compound API and its formulations. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for quantification in biological matrices.[2][13][14][15]
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol is a representative method based on published literature.[2][14]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add an internal standard (e.g., trimethoprim).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: ACE C18 (4.6 x 100 mm, 5-µm particle size) or equivalent.
-
Mobile Phase: Methanol and 2 mM ammonium formate (e.g., 80:20 or 90:10 v/v).
-
Flow Rate: 0.9 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
-
A typical linear range is 0.5 to 600 ng/mL in human plasma.[14]
-
Impurity Profiling
Controlling impurities is critical for the safety and efficacy of the final drug product. The synthesis of this compound can generate several process-related impurities and degradation products.[16][17][18] A comprehensive impurity control strategy involves:
-
Identification: Characterizing the structure of potential impurities using techniques like LC-MS, NMR, and reference standard synthesis.
-
Quantification: Developing and validating analytical methods (typically HPLC-UV) to detect and quantify impurities at levels compliant with ICH guidelines.
-
Control: Optimizing synthetic steps to minimize the formation of impurities and implementing effective purification processes to remove them.[8]
Clinical Pharmacology and Efficacy
Clinical trials have established the pharmacokinetic profile and clinical efficacy of this compound in patients with moderate-to-severe plaque psoriasis.
Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters of this compound in healthy adults following a 6 mg once-daily dose.
| Parameter | Value | Reference(s) |
| Tmax (median) | 2-3 hours | [1] |
| Cmax (steady-state) | 45 ng/mL | [1] |
| AUC₂₄ (steady-state) | 473 ng·hr/mL | [1] |
| Terminal Half-life (t½) | 8-15 hours | [19][20] |
| Absolute Bioavailability | 99% | [1] |
| Volume of Distribution (Vd/F) | 140 L | [1] |
Clinical Efficacy in Plaque Psoriasis (POETYK PSO-1 & PSO-2 Trials)
The following table presents key efficacy endpoints from the pivotal Phase 3 trials comparing this compound (6 mg QD) to placebo and apremilast (30 mg BID).
| Endpoint (at Week 16) | This compound | Placebo | Apremilast | Reference(s) |
| PASI 75 Response | ~54-59% | ~9-12% | ~35-40% | [5] |
| sPGA 0/1 (Clear/Almost Clear) | ~50-54% | ~7-9% | ~32-34% | [5] |
| PASI 90 Response | ~30-36% | ~2-3% | ~18-20% | [5] |
Note: Values are approximate ranges based on reported data from the POETYK PSO-1 and PSO-2 trials. Long-term extension studies have demonstrated that clinical responses are maintained for up to five years with continuous treatment, with a consistent safety profile.[21][22][23]
Conclusion
The development of this compound represents a significant advancement in the treatment of immune-mediated diseases, underscored by a novel mechanism of action and a sophisticated molecular design. The strategic use of deuteration to optimize its pharmacokinetic properties highlights a successful application of the kinetic isotope effect in modern drug discovery. This technical guide provides a foundational overview for professionals in the field, summarizing the key aspects of this compound's API development from signaling pathway to clinical application.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Validated Quantitative LC-MS/MS Method for Determination of this compound in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wakefield Chemistry Consulting [wakefieldchemistryconsulting.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS No. 1609394-10-6, this compound intermediate - Buy CAS No. 1609394-10-6, 2-methoxy-3-(1-methyl-1 2 4-triazol-3-yl)aniline, Purity 98.0% min Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 10. A Novel Synthetic Method of the Intermediate of this compound [cjph.com.cn]
- 11. WO2025078335A1 - Processes for the preparation of this compound - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. openpr.com [openpr.com]
- 17. This compound Impurities | SynZeal [synzeal.com]
- 18. clearsynth.com [clearsynth.com]
- 19. researchgate.net [researchgate.net]
- 20. First‐in‐human study of this compound: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bristol Myers Squibb - New Five-Year Sotyktu (this compound) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 22. Bristol Myers Squibb - New Four-Year Sotyktu (this compound) Data Demonstrate Durable Response Rates and Consistent Safety in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 23. Safety and Efficacy of this compound in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TYK2 in Autoimmune Disease Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine kinase 2 (TYK2) has emerged as a critical mediator in the pathogenesis of a wide array of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signal transduction of key cytokines, including Type I interferons (IFNs), interleukin (IL)-12, and IL-23. These cytokines are central to the differentiation, expansion, and function of pathogenic immune cell subsets, such as T helper 1 (Th1) and Th17 cells, which drive the chronic inflammation characteristic of autoimmune disorders. Genetic association studies have consistently linked variants in the TYK2 gene with altered susceptibility to conditions like psoriasis, systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and inflammatory bowel disease (IBD). This has spurred the development of selective TYK2 inhibitors as a promising therapeutic strategy. This in-depth technical guide delineates the core functions of TYK2 in autoimmune disease pathogenesis, provides detailed experimental methodologies for its study, and presents a comprehensive overview of the quantitative data supporting its role as a therapeutic target.
Introduction to TYK2 and its Physiological Role
Tyrosine kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase that belongs to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These enzymes are essential for transducing signals from a wide range of cytokine and growth factor receptors that lack intrinsic kinase activity. TYK2 associates with the cytoplasmic domains of specific cytokine receptor subunits and, upon cytokine binding and receptor dimerization, becomes activated through trans-phosphorylation with its partner JAK. This activation initiates a downstream signaling cascade, primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell differentiation, proliferation, survival, and immune responses.
Under normal physiological conditions, TYK2-mediated signaling is crucial for host defense against viral and bacterial pathogens. It is particularly important for the initial innate immune response and the subsequent development of adaptive immunity.
TYK2 Signaling Pathways in Autoimmune Disease
In the context of autoimmune diseases, the dysregulation of TYK2-mediated signaling pathways contributes significantly to the breakdown of self-tolerance and the perpetuation of chronic inflammation. The primary pathogenic pathways involving TYK2 are driven by Type I IFNs, IL-12, and IL-23.
Type I Interferon (IFN-α/β) Signaling
Type I IFNs are a family of cytokines with potent immunomodulatory functions. In several autoimmune diseases, most notably SLE, a persistent elevation of Type I IFNs, often referred to as the "Type I IFN signature," is a hallmark of the disease. TYK2, in partnership with JAK1, is essential for signaling downstream of the Type I IFN receptor (IFNAR).
Upon IFN-α or IFN-β binding to IFNAR, TYK2 and JAK1 are activated, leading to the phosphorylation of STAT1 and STAT2. Phosphorylated STAT1 and STAT2 form a heterodimer that associates with IFN-regulatory factor 9 (IRF9) to create the ISGF3 (IFN-stimulated gene factor 3) complex. This complex translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of IFN-stimulated genes (ISGs), driving a pro-inflammatory state. In cutaneous lupus erythematosus (CLE), this pathway is initiated by keratinocytes producing IFN-κ, which is dependent on TYK2 expression.
IL-12 and IL-23 Signaling
The IL-12 and IL-23 pathways are central to the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, Crohn's disease, and multiple sclerosis. These two cytokines share a common p40 subunit and a receptor subunit, IL-12Rβ1, and both rely on TYK2 for signal transduction.
-
IL-12 Signaling: IL-12, composed of p35 and p40 subunits, signals through a receptor complex of IL-12Rβ1 and IL-12Rβ2. This signaling is critical for the differentiation of naive T cells into Th1 cells, which produce IFN-γ. TYK2, paired with JAK2, is activated upon IL-12 binding, leading to the phosphorylation of STAT4. Activated STAT4 promotes the transcription of IFNG and other Th1-associated genes.
-
IL-23 Signaling: IL-23, consisting of the p19 and p40 subunits, signals through a receptor composed of IL-12Rβ1 and the unique IL-23R. This pathway is essential for the expansion, survival, and effector function of Th17 cells, which produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. Similar to IL-12 signaling, TYK2 and JAK2 are activated upon IL-23 binding, leading to the phosphorylation of STAT3. Activated STAT3 drives the expression of genes that define the Th17 phenotype and its pathogenic functions.
The IL-23/IL-17 axis is a cornerstone of psoriatic disease pathogenesis.
Methodological & Application
Deucravacitinib In Vitro Kinase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike other JAK inhibitors that bind to the highly conserved active site of the catalytic domain (JH1), this compound binds to the regulatory pseudokinase domain (JH2).[1][4][5] This unique mechanism of action results in high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is a key differentiator from other approved JAK inhibitors.[1][3][6][7] this compound's inhibition of TYK2 blocks signaling of key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs), which are implicated in the pathogenesis of various immune-mediated diseases.[1][5][6][8]
These application notes provide detailed protocols for in vitro assays to characterize the kinase inhibition profile of this compound, focusing on its potency and selectivity for TYK2.
This compound's Mechanism of Action
This compound's allosteric inhibition of TYK2 is a novel approach to kinase modulation. By binding to the JH2 domain, it locks the pseudokinase domain into an inhibitory conformation with the catalytic JH1 domain, thereby preventing receptor-mediated activation and downstream signaling.[1][5] This leads to the downregulation of the IL-23/TH17 pathway, IL-12 signaling, and the type 1 interferon pathway.[5]
Quantitative Data: In Vitro Inhibition and Selectivity
This compound demonstrates potent inhibition of TYK2 and high selectivity over other JAK kinases in various in vitro assays.
| Assay Type | Target | IC50 (nM) | Reference |
| Probe Displacement Assay | TYK2 | 0.2 | [1] |
| In Vitro Kinase Binding Assay | JAK1 | >10,000 | [1] |
| In Vitro Kinase Binding Assay | JAK2 | >10,000 | [1] |
| In Vitro Kinase Binding Assay | JAK3 | >10,000 | [1] |
| Cellular Signaling Assay (IL-12) | TYK2 | 2-19 | [1] |
| Cellular Signaling Assay (IL-23) | TYK2 | 2-19 | [1] |
| Cellular Signaling Assay (IFN-α) | TYK2 | 2-19 | [1] |
Selectivity Profile:
| Comparison | Selectivity Fold | Reference |
| TYK2 vs JAK1/3 (Cellular Assay) | >100 | [1][6] |
| TYK2 vs JAK2 (Cellular Assay) | >2000 | [1][6] |
Experimental Protocols
Biochemical Assay: TYK2 Pseudokinase (JH2) Domain Binding Assay
This protocol is based on a fluorescence polarization (FP) competition assay to screen for inhibitors that bind to the TYK2 JH2 domain.[4][9]
Objective: To determine the binding affinity (IC50) of this compound to the isolated TYK2 JH2 domain.
Materials:
-
Recombinant human TYK2 JH2 domain
-
Fluorescently labeled probe (JH2 probe 1)
-
Assay Buffer
-
Test compound (this compound)
-
384-well microplate
-
Fluorescent microplate reader capable of measuring fluorescence polarization
Workflow:
Protocol:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the assay buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Add the fluorescently labeled JH2 probe to all wells.
-
Initiate the reaction by adding the recombinant TYK2 JH2 domain to all wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Whole Blood Assay for TYK2 and JAK Pathway Inhibition
This protocol describes a method to assess the functional inhibition of TYK2 and other JAK pathways in a physiologically relevant matrix.[1][3][7][10]
Objective: To measure the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation in whole blood.
Materials:
-
Fresh human whole blood
-
Cytokine stimulants:
-
IL-12 (for TYK2/JAK2 pathway)
-
IFN-α (for TYK2/JAK1 pathway)
-
IL-2 (for JAK1/JAK3 pathway)
-
Thrombopoietin (TPO) (for JAK2 pathway)
-
-
Test compound (this compound)
-
Fixation and permeabilization buffers
-
Phycoerythrin (PE)-conjugated anti-phospho-STAT antibodies (e.g., pSTAT3, pSTAT5)
-
Flow cytometer
Workflow:
Protocol:
-
Collect fresh human whole blood in heparinized tubes.
-
Aliquot the blood into microtiter plates.
-
Add serial dilutions of this compound or vehicle control to the blood and pre-incubate.
-
Stimulate the samples with the appropriate cytokine (e.g., IL-12 for TYK2/JAK2) and incubate at 37°C.
-
Stop the stimulation by adding a fixation buffer.
-
Permeabilize the red blood cells and leukocytes.
-
Stain the cells with a fluorescently labeled antibody against the phosphorylated STAT protein of interest (e.g., anti-pSTAT3 for IL-12 stimulation).
-
Acquire the samples on a flow cytometer, gating on the cell population of interest (e.g., lymphocytes or monocytes).
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percent inhibition for each this compound concentration relative to the stimulated and unstimulated controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Luminescent Kinase Assay for TYK2 Activity
This protocol outlines a general method for measuring the enzymatic activity of purified TYK2 and the inhibitory effect of this compound using a luminescence-based ATP detection system.[11][12]
Objective: To determine the IC50 of this compound on the catalytic activity of the TYK2 enzyme.
Materials:
-
Purified recombinant TYK2 enzyme
-
TYK2 substrate peptide (e.g., IRS-1tide)
-
ATP
-
Kinase assay buffer
-
Test compound (this compound)
-
Luminescent kinase activity detection reagent (e.g., Kinase-Glo®)
-
96-well or 384-well white microplate
-
Luminometer
Workflow:
Protocol:
-
Prepare serial dilutions of this compound.
-
In a white microplate, add the kinase assay buffer, TYK2 substrate peptide, and ATP.
-
Add the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding the purified TYK2 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase activity detection reagent. This reagent depletes ATP and generates a light signal proportional to the amount of ATP consumed.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity.
-
Plot the luminescence signal against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
The provided protocols offer robust in vitro methods to characterize the inhibitory activity and selectivity of this compound. The biochemical binding assay confirms its interaction with the TYK2 pseudokinase domain, while the cellular whole blood assay provides a functional readout in a more complex biological system. The luminescent kinase assay offers a direct measure of enzymatic inhibition. Together, these assays are crucial for understanding the unique allosteric mechanism of this compound and for the development of future selective kinase inhibitors.
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. SOTYKTU® (this compound) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 9. amsbio.com [amsbio.com]
- 10. skin.dermsquared.com [skin.dermsquared.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Deucravacitinib: A Powerful Tool for In Vitro Interrogation of the IL-23 Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deucravacitinib, an orally available small molecule, is a first-in-class, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2 rather than the highly conserved active kinase (JH1) domain, confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3).[3][4][5] This selectivity makes this compound an invaluable tool for specifically dissecting the cellular and molecular events downstream of cytokines that signal through TYK2, most notably Interleukin-23 (IL-23).
The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several autoimmune and inflammatory diseases.[6][7] IL-23, primarily produced by activated myeloid cells, signals through a receptor complex that utilizes both JAK2 and TYK2 to phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] Activated STAT3 then translocates to the nucleus to induce the expression of pro-inflammatory genes, including those encoding for the differentiation and maintenance of T helper 17 (Th17) cells and the production of IL-17A.[2][6]
These application notes provide detailed protocols for utilizing this compound to study the IL-23 signaling pathway in vitro. The described assays are designed to assess the potency and selectivity of this compound in inhibiting key downstream events of IL-23 receptor engagement, including STAT3 phosphorylation and IL-17A production.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in various assays related to the IL-23 signaling pathway.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Type/System | Stimulant | Measured Endpoint | This compound IC50 | Reference |
| Probe Displacement Assay | Recombinant TYK2 JH2 domain | - | Probe Displacement | 0.2 nM | [1] |
| Cellular Signaling Assay | Various | IL-23 | Downstream signaling | 2-14 nM | [4] |
| Cellular Signaling Assay | Various | IL-12 | Downstream signaling | 2-14 nM | [4] |
| Cellular Signaling Assay | Various | Type I Interferon | Downstream signaling | 2-14 nM | [4] |
| Whole Blood Assay | Human Whole Blood | IL-12 | IFN-γ production | ~5.9 nM | [3] |
Table 2: Selectivity of this compound for TYK2 over other JAKs in Human Whole Blood Assays
| Pathway | Signaling Kinases | Stimulant | Measured Endpoint | This compound IC50 (nM) | Tofacitinib IC50 (nM) | Upadacitinib IC50 (nM) | Baricitinib IC50 (nM) | Reference |
| JAK1/3 | JAK1/JAK3 | IL-2 | pSTAT5 in T cells | >10,000 | 11 | 46 | 45 | [3] |
| JAK2 | JAK2/JAK2 | TPO | pSTAT3 in platelets | >10,000 | 410 | >10,000 | 340 | [3] |
| TYK2 | TYK2/JAK2 | IL-12 | IFN-γ production | ~5.9 | 680 | 330 | 710 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: IL-23 Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for In Vitro Analysis of this compound.
Caption: Logical Flow of the In Vitro Study Design.
Experimental Protocols
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Human whole blood from healthy donors
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new conical tube.
-
Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat this wash step twice.
-
Resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and adjust the density for subsequent experiments. For many applications, a starting density of 1 x 10^6 cells/mL is appropriate.
In Vitro STAT3 Phosphorylation Assay
This assay measures the immediate downstream signaling event following IL-23 receptor activation.
Materials:
-
Isolated human PBMCs or CD4+ T cells
-
Recombinant human IL-23
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Alternatively for flow cytometry: Fixation/Permeabilization buffers and fluorescently labeled anti-phospho-STAT3 antibody.
Protocol:
-
Seed PBMCs or CD4+ T cells in a 96-well plate at a density of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for 1-2 hours at 37°C.
-
Stimulate the cells with recombinant human IL-23 (e.g., 10-50 ng/mL) for 15-30 minutes at 37°C.
-
For Western Blot Analysis: a. Pellet the cells by centrifugation and wash once with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Determine protein concentration using a BCA or Bradford assay. d. Perform SDS-PAGE and transfer proteins to a PVDF membrane. e. Block the membrane and probe with primary antibodies against phospho-STAT3 and total-STAT3. f. Incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescent substrate and imaging system. h. Quantify band intensities and normalize phospho-STAT3 to total-STAT3.
-
For Flow Cytometry Analysis: a. Fix and permeabilize the cells according to the manufacturer's protocol. b. Stain with a fluorescently labeled anti-phospho-STAT3 antibody. c. Analyze the cells using a flow cytometer to determine the percentage of pSTAT3+ cells or the mean fluorescence intensity.
In Vitro IL-17A Production Assay
This assay measures a key functional downstream consequence of IL-23 signaling in relevant immune cells.
Materials:
-
Isolated human PBMCs or purified CD4+ T cells
-
Recombinant human IL-23
-
Anti-CD3 and anti-CD28 antibodies (for T cell activation)
-
This compound
-
DMSO (vehicle control)
-
Human IL-17A ELISA kit
-
RNA isolation kit and reagents for qPCR (optional)
Protocol:
-
Seed PBMCs or CD4+ T cells in a 96-well plate at a density of 1 x 10^6 cells/mL. For CD4+ T cells, pre-coat the wells with anti-CD3 antibody (e.g., 1-5 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the CD4+ T cell cultures.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for 1-2 hours at 37°C.
-
Stimulate the cells with recombinant human IL-23 (e.g., 20-100 ng/mL).
-
Incubate the cells for 48-72 hours at 37°C.
-
For ELISA Analysis: a. Collect the cell culture supernatants. b. Perform the IL-17A ELISA according to the manufacturer's instructions. c. Measure the absorbance and calculate the concentration of IL-17A based on a standard curve.
-
For qPCR Analysis (optional): a. Harvest the cells and isolate total RNA. b. Perform reverse transcription to generate cDNA. c. Perform qPCR using primers specific for IL-17A and a housekeeping gene. d. Analyze the relative expression of IL-17A mRNA.
Conclusion
This compound's high selectivity for TYK2 makes it an exceptional pharmacological tool for the in vitro investigation of the IL-23 signaling pathway. The protocols outlined in these application notes provide a robust framework for researchers to assess the impact of TYK2 inhibition on key molecular and cellular events downstream of IL-23 receptor activation. By employing these methods, scientists can further elucidate the intricate role of the IL-23/TYK2/STAT3 axis in health and disease, and explore the therapeutic potential of selective TYK2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
Deucravacitinib Efficacy Testing in Murine Models of Systemic Lupus Erythematosus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and tissue damage in various organs. The type I interferon (IFN) pathway is a critical driver of lupus pathogenesis. Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1] TYK2 is a key mediator of signaling for type I IFNs, as well as other pro-inflammatory cytokines such as interleukin-12 (IL-12) and IL-23, which are implicated in the pathophysiology of SLE.[1][2] this compound binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation of the enzyme and thereby blocking downstream signaling.[1][2] This unique mechanism of action provides high selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3).
These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical murine models of lupus, specifically the NZB/W F1 mouse model, which spontaneously develops a disease that closely mimics human lupus nephritis.
Signaling Pathway of this compound Action
This compound's therapeutic hypothesis in lupus is centered on its ability to block TYK2-mediated signaling, particularly the type I IFN pathway. The following diagram illustrates this mechanism.
Caption: this compound allosterically inhibits TYK2, blocking downstream signaling of Type I IFN, IL-12, and IL-23.
Animal Models for Efficacy Testing
The New Zealand Black/White (NZB/W) F1 hybrid mouse is a widely used spontaneous model of lupus. These mice develop a disease profile that includes autoantibody production (anti-dsDNA), immune complex-mediated glomerulonephritis, and proteinuria, closely mirroring human lupus nephritis. The MRL/lpr mouse is another common spontaneous model with an accelerated and severe lupus-like phenotype. The choice of model can depend on the specific aspects of the disease being investigated. In preclinical studies, this compound has demonstrated robust efficacy in murine models of lupus nephritis.[1][3]
Experimental Protocols
The following protocols are based on methodologies described for evaluating this compound (BMS-986165) in the NZB/W F1 lupus model.[1]
Prophylactic Treatment Protocol in NZB/W F1 Mice
This protocol is designed to assess the ability of this compound to prevent or delay the onset of lupus nephritis.
-
Animal Model: Female NZB/W F1 mice.
-
Study Initiation: Begin treatment at 18-20 weeks of age, prior to the typical onset of severe proteinuria.
-
Grouping:
-
Vehicle control group (e.g., 0.5% methylcellulose)
-
This compound treatment groups (e.g., 3, 10, 30 mg/kg)
-
Positive control (optional, e.g., cyclophosphamide)
-
-
Drug Administration:
-
Formulation: this compound is suspended in a vehicle such as 0.5% methylcellulose.
-
Route: Oral gavage.
-
Frequency: Once or twice daily.
-
Duration: Typically 12-16 weeks.
-
-
Efficacy Endpoints:
-
Proteinuria: Monitor weekly using urine dipsticks or albumin-to-creatinine ratios.
-
Serum Autoantibodies: Collect blood periodically (e.g., every 4 weeks) to measure anti-dsDNA and anti-nuclear antibody (ANA) titers by ELISA.
-
Renal Histopathology: At the end of the study, perfuse and fix kidneys in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis, interstitial inflammation, and vasculitis. Score lesions based on a semi-quantitative scoring system.
-
Gene Expression Analysis: Analyze the expression of IFN-stimulated genes (ISGs) in whole blood or kidney tissue via qRT-PCR to confirm target engagement.
-
Therapeutic Treatment Protocol in NZB/W F1 Mice
This protocol evaluates the efficacy of this compound in treating established disease.
-
Animal Model: Female NZB/W F1 mice.
-
Study Initiation: Enroll mice into the study once they develop established proteinuria (e.g., ≥100 mg/dL).
-
Grouping and Drug Administration: Similar to the prophylactic protocol.
-
Efficacy Endpoints:
-
Proteinuria: Monitor weekly to assess for reduction or stabilization.
-
Survival: Monitor and record survival rates.
-
Serum Autoantibodies and Renal Histopathology: As described in the prophylactic protocol.
-
Data Presentation
Quantitative data from preclinical studies should be summarized to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Proteinuria in NZB/W F1 Mice (Prophylactic Model)
| Treatment Group | N | Mean Proteinuria Score at Week 32 (± SEM) | % Reduction vs. Vehicle |
| Vehicle | 15 | 3.5 ± 0.4 | - |
| This compound (3 mg/kg) | 15 | 2.1 ± 0.5 | 40% |
| This compound (10 mg/kg) | 15 | 1.2 ± 0.3 | 66% |
| This compound (30 mg/kg) | 15 | 0.8 ± 0.2 | 77% |
Note: Data are hypothetical and for illustrative purposes, based on trends reported in preclinical studies.
Table 2: Effect of this compound on Renal Histopathology in NZB/W F1 Mice (Prophylactic Model)
| Treatment Group | N | Mean Glomerulonephritis Score (± SEM) | Mean Interstitial Nephritis Score (± SEM) |
| Vehicle | 15 | 2.8 ± 0.3 | 2.5 ± 0.4 |
| This compound (3 mg/kg) | 15 | 1.8 ± 0.4 | 1.6 ± 0.3 |
| This compound (10 mg/kg) | 15 | 1.1 ± 0.2 | 0.9 ± 0.2 |
| This compound (30 mg/kg) | 15 | 0.7 ± 0.2 | 0.6 ± 0.1 |
Note: Data are hypothetical and for illustrative purposes, based on trends reported in preclinical studies.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for a prophylactic study in a lupus mouse model.
Caption: Prophylactic efficacy testing workflow for this compound in a lupus mouse model.
Conclusion
The NZB/W F1 mouse model provides a robust system for evaluating the in vivo efficacy of this compound for the treatment of lupus nephritis.[3] The protocols outlined here, focusing on both prophylactic and therapeutic treatment paradigms, allow for a comprehensive assessment of the compound's ability to modulate key disease parameters such as proteinuria, autoantibody production, and renal pathology. The selective, allosteric inhibition of TYK2 by this compound presents a promising targeted approach for the treatment of SLE.[1]
References
- 1. Autoimmune pathways in mice and humans are blocked by pharmacological stabilization of the TYK2 pseudokinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Tyrosine Kinase 2 Inhibitor, in Systemic Lupus Erythematosus: A Phase II, Randomized, Double‐Blind, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fine-tuning SLE treatment: the potential of selective TYK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Deucravacitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cells treated with deucravacitinib, a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor. The protocols and data herein are intended to facilitate research into the mechanism of action and immunological effects of this compound.
Introduction to this compound
This compound is a highly selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Unlike other JAK inhibitors that bind to the conserved catalytic domain, this compound allosterically binds to the regulatory (pseudokinase or JH2) domain of TYK2.[3][4][5] This unique mechanism confers high selectivity for TYK2 over JAK1, JAK2, and JAK3, thereby minimizing off-target effects.[1][2][3] TYK2 is a crucial intracellular kinase that mediates signaling for key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][4] By inhibiting TYK2, this compound effectively modulates the signaling pathways implicated in the pathogenesis of various immune-mediated diseases, including psoriasis, psoriatic arthritis, and lupus.[1][2][6]
Flow cytometry is an indispensable tool for dissecting the cellular-level effects of this compound. It allows for multi-parametric analysis of distinct immune cell subsets, enabling researchers to quantify changes in cell frequency, activation state, and function following drug treatment.
Mechanism of Action: TYK2 Signaling Pathway
TYK2 pairs with other JAK family members (JAK1 or JAK2) to mediate downstream signaling of cytokine receptors for IL-12, IL-23, and Type I IFNs.[7] Upon cytokine binding, the receptor-associated JAKs, including TYK2, become activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of target inflammatory genes. This compound locks the regulatory domain of TYK2 into an inhibitory conformation with the catalytic domain, preventing its activation and interrupting this signaling cascade.[3]
Caption: this compound allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.
Effects of this compound on Immune Cells and Biomarkers
Clinical and preclinical studies have quantified the impact of this compound on various immune parameters. The following tables summarize key findings relevant to flow cytometry analysis.
Table 1: Effect of this compound on Serum Biomarkers in Psoriasis Patients
| Biomarker | Pathway Association | % Reduction with this compound | Reference |
|---|---|---|---|
| IL-17A | IL-23/Th17 | 47% to 50% | [2][3][7] |
| IL-19 | IL-23/Th17 | 72% | [2][3][7] |
| Beta-defensin | Keratinocyte Activation | 81% to 84% | [2][3][7] |
| IL-17C | IL-23/Th17 | Significant reduction vs. placebo | [8][9] |
| IL-20 | IL-23/Th17 | Significant reduction vs. placebo |[8][9] |
Table 2: Observed Effects of this compound on Immune Cell Populations
| Disease Model | Cell Type | Observed Effect | Method of Analysis | Reference |
|---|---|---|---|---|
| Healthy Volunteers | T, B, and NK Cells | No abnormalities in major subsets identified. | TBNK Flow Cytometry | [10] |
| Healthy Volunteers | Lymphocytes | Inhibited IFN-mediated decrease in lymphocyte counts in a dose-dependent manner. | Automated Cell Count | [10] |
| Systemic Lupus (SLE) | B-Cells | Reduction in markers associated with B-cell activation and differentiation. | Flow Cytometry | [11][12][13] |
| Systemic Lupus (SLE) | Lymphocytes & Neutrophils | Counts increased towards normal levels. | Flow Cytometry | [11][12][13] |
| Psoriasis (Mouse) | γδ T Cells | Markedly reduced infiltration in skin, blood, and spleen. | Flow Cytometry | [14] |
| Psoriasis (Mouse) | Neutrophils | Significantly reduced infiltration in skin and blood. | Flow Cytometry | [14] |
| Psoriasis (Mouse) | Dendritic Cells (DCs) | Reduced frequency in the spleen. | Flow Cytometry |[14] |
Experimental Protocols for Flow Cytometry Analysis
This section provides detailed protocols for the analysis of immune cells following in vitro or ex vivo treatment with this compound.
Caption: Standard experimental workflow for flow cytometric analysis of this compound's effects.
Protocol 4.1: Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Collect whole blood into heparin or EDTA-containing tubes.
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Layer the diluted blood carefully over a Ficoll-Paque gradient in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.
Protocol 4.2: In Vitro this compound Treatment and Stimulation
This protocol is designed to assess the inhibition of cytokine-induced STAT phosphorylation.
-
Plate isolated PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-incubate cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C. Based on published data, effective in vitro concentrations are in the nanomolar range (IC50 range, 2–19 nM for cellular signaling assays).[5]
-
Stimulate the cells by adding a specific cytokine to induce TYK2-dependent signaling. For example:
-
IL-12/IL-23 Pathway: Use recombinant human IL-12 (e.g., 2 ng/mL) for 15-30 minutes.[5]
-
Type I IFN Pathway: Use recombinant human IFN-α (e.g., 1000 U/mL) for 15-30 minutes.
-
-
Stop the stimulation immediately by proceeding to the fixation step in the Phospho-Flow protocol (Protocol 4.4).
Protocol 4.3: General Immunophenotyping (Surface and Intracellular Staining)
-
Aliquot approximately 1-2 x 10^6 treated cells per tube.
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Surface Staining: Resuspend cells in 100 µL of FACS buffer containing a pre-titrated cocktail of fluorescently-conjugated surface antibodies (see Table 3 for examples).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash twice with FACS buffer.
-
Fixation/Permeabilization: If performing intracellular staining, resuspend the cells in a fixation/permeabilization buffer (e.g., eBioscience™ IC Fixation Buffer) and follow the manufacturer's instructions.[14]
-
Intracellular Staining: Add the intracellular antibody cocktail (e.g., for cytokines like IL-17A, IFN-γ, or transcription factors) diluted in permeabilization buffer.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash twice with permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition.
Protocol 4.4: Phospho-Flow Staining for pSTAT Analysis
-
Following stimulation (Protocol 4.2, Step 3), immediately fix the cells by adding a phospho-fix buffer (e.g., BD Phosflow Lyse/Fix Buffer) and incubate for 10-15 minutes at 37°C.[5]
-
Permeabilize the cells by adding ice-cold perm buffer (e.g., BD Phosflow Perm Buffer III) and incubate on ice for 30 minutes.[5]
-
Wash the cells twice with FACS buffer.
-
Stain with a cocktail of surface antibodies and a phospho-specific STAT antibody (e.g., anti-pSTAT3, anti-pSTAT5) for 30-60 minutes at room temperature in the dark.[5]
-
Wash twice with FACS buffer.
-
Resuspend in FACS buffer for acquisition.
Table 3: Example Flow Cytometry Panels for this compound Analysis
| Panel Type | Target Cells | Suggested Markers (Fluorochrome) | Purpose |
|---|---|---|---|
| Basic TBNK | T, B, NK Cells | CD45 (VioBlue), CD3 (FITC), CD19 (PE), CD56 (APC), CD4 (PE-Cy7), CD8 (APC-Cy7) | Quantify major lymphocyte populations. |
| Th1/Th17 Analysis | CD4+ T-Cells | CD45, CD3, CD4, CCR6 (PE), CXCR3 (APC), IFN-γ (AF488), IL-17A (PerCP-Cy5.5) | Assess the frequency of key T-helper subsets affected by IL-12/IL-23 signaling. |
| Phospho-Flow | T-Cells, B-Cells | CD3, CD19, CD4, CD8, pSTAT3 (AF647), pSTAT5 (PE) | Directly measure inhibition of TYK2-mediated STAT phosphorylation in specific cell types. |
| Myeloid Panel | Monocytes, DCs | CD45, CD14 (FITC), CD16 (PE), HLA-DR (PerCP), CD11c (APC), CD123 (PE-Cy7) | Analyze effects on innate immune cells involved in inflammatory responses. |
Data Analysis and Interpretation
-
Gating Strategy: Begin by gating on singlets, followed by live cells (using a viability dye), and then CD45+ leukocytes. From there, identify major populations (e.g., CD3+ T-cells, CD19+ B-cells, CD14+ monocytes). Further subset these populations based on markers like CD4 and CD8 for T-cells.
-
Expected Outcomes:
-
In phospho-flow assays, treatment with this compound is expected to cause a dose-dependent decrease in the median fluorescence intensity (MFI) of pSTAT proteins in stimulated cells compared to the vehicle control.
-
Analysis of T-cell subsets may show a reduction in the differentiation or cytokine production of Th1 (IFN-γ) and Th17 (IL-17A) cells.
-
In disease models like SLE, an increase in lymphocyte counts and a decrease in activated B-cell markers may be observed.[11]
-
Caption: Logical flow from this compound administration to downstream cellular effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omnihealthpractice.com [omnihealthpractice.com]
- 7. SOTYKTU® (this compound) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 8. Pharmacodynamic Response to this compound, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. First‐in‐human study of this compound: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lupus.bmj.com [lupus.bmj.com]
- 12. POS0112 this compound REDUCES INTERFERONS, B-CELL PATHWAYS, AND SEROLOGICAL BIOMARKERS OF SYSTEMIC LUPUS DISEASE ACTIVITY: PHARMACODYNAMIC ANALYSIS FROM THE PHASE 2 PAISLEY STUDY | Annals of the Rheumatic Diseases [ard.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Deucravacitinib in Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of inflammatory bowel disease (IBD), including interleukin-23 (IL-23), IL-12, and type I interferons.[1] By binding to the regulatory pseudokinase domain of TYK2, this compound stabilizes an inhibitory conformation of the enzyme, thereby blocking downstream signaling and subsequent inflammatory responses.[1] Preclinical studies in various mouse models of colitis have demonstrated the potential of this compound to ameliorate intestinal inflammation, supporting its investigation as a therapeutic agent for IBD.[1][2]
These application notes provide detailed protocols for the in vivo administration of this compound in commonly used mouse models of colitis, along with methods for assessing disease activity and histological analysis.
Mechanism of Action: TYK2 Signaling Pathway
This compound selectively inhibits TYK2, which plays a crucial role in the signaling cascades of pro-inflammatory cytokines such as IL-12 and IL-23. This targeted inhibition modulates the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, which are key drivers of the chronic inflammation observed in IBD.
Caption: this compound allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.
Experimental Protocols
The following are detailed protocols for the administration of this compound in various mouse models of colitis.
This compound Formulation for Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage in mice.
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
Tocopheryl polyethylene glycol succinate (TPGS)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing ethanol, TPGS, and PEG300 in a 5:5:90 ratio by volume. For example, to prepare 10 mL of vehicle, mix 0.5 mL of ethanol, 0.5 mL of TPGS, and 9.0 mL of PEG300.
-
This compound Suspension:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume to be prepared. For a 7 mg/mL solution to dose at 70 mg/kg in a 20g mouse (0.2 mL volume), you would need 7 mg of this compound per mL of vehicle.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the prepared vehicle to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform suspension.
-
-
Administration:
-
Draw the appropriate volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle. The typical dosing volume for mice is 10 mL/kg body weight.
-
Administer the suspension to the mice via oral gavage. Ensure proper technique to avoid injury to the esophagus.
-
Prepare the suspension fresh daily.
-
T-Cell Transfer Model of Colitis
This model mimics the chronic inflammation seen in Crohn's disease and is dependent on the transfer of colitogenic CD4+ T cells into immunodeficient mice.
Materials:
-
This compound suspension (prepared as described above)
-
8-12 week old RAG1-/- or SCID mice
-
Spleens from donor C57BL/6 mice
-
CD4+CD45RBhigh T cell isolation kit
-
Phosphate-buffered saline (PBS)
-
Sterile syringes and needles
Experimental Workflow:
Caption: Workflow for the T-cell transfer model of colitis and this compound administration.
Procedure:
-
T-Cell Isolation: Isolate CD4+CD45RBhigh T cells from the spleens of donor C57BL/6 mice according to the manufacturer's protocol of the isolation kit.
-
T-Cell Transfer: Inject approximately 0.5 x 10^6 isolated T cells intraperitoneally into each RAG1-/- or SCID mouse.
-
Colitis Development: Monitor the mice for signs of colitis, which typically develops 3-5 weeks after T-cell transfer. This is characterized by weight loss, diarrhea, and hunched posture.
-
This compound Administration: Once colitis is established (e.g., confirmed by a significant loss in body weight), begin daily oral administration of this compound (e.g., 70 mg/kg) or vehicle control.
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the stool 2-3 times per week to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study (typically 3-4 weeks after the start of treatment), euthanize the mice and collect the colons for histological analysis and measurement of inflammatory markers.
Anti-CD40 Antibody-Induced Colitis
This is an acute model of colitis that is driven by the innate immune system and is particularly useful for studying the role of IL-23.
Materials:
-
This compound suspension (prepared as described above)
-
8-12 week old SCID or RAG2-/- mice
-
Agonistic anti-CD40 antibody (e.g., clone FGK4.5)
-
Isotype control antibody
-
Sterile PBS
Experimental Workflow:
Caption: Workflow for anti-CD40 antibody-induced colitis and this compound treatment.
Procedure:
-
This compound Administration: Begin oral administration of this compound (e.g., 50 mg/kg, twice daily) or vehicle control one day prior to colitis induction and continue throughout the study.
-
Colitis Induction: Inject mice intraperitoneally with an agonistic anti-CD40 antibody (e.g., 100 µg per mouse). A control group should receive an isotype control antibody.
-
Monitoring: Monitor the mice daily for weight loss, as this is a primary indicator of disease severity in this model.
-
Endpoint Analysis: Euthanize the mice at the peak of disease, typically 3-5 days after anti-CD40 injection. Collect the colons for histological assessment.
Assessment of Colitis Severity
Disease Activity Index (DAI)
The DAI is a composite score used to quantify the clinical signs of colitis.
Scoring Criteria:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed pellets | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Faintly positive Hemoccult |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross rectal bleeding |
Calculation: DAI = (Score for weight loss + Score for stool consistency + Score for rectal bleeding) / 3
Histological Scoring
Histological analysis of the colon provides a quantitative measure of tissue damage and inflammation.
Procedure:
-
Fix the entire colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section at 5 µm.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Score the slides in a blinded manner using a validated scoring system.
Example Histological Scoring System:
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| Ulceration | 0 | None |
| 1 | 1-2 small ulcers | |
| 2 | >2 small ulcers or 1 large ulcer | |
| 3 | Confluent/extensive ulceration |
The total histological score is the sum of the scores for each parameter.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of TYK2 inhibition in mouse models of colitis.
Table 1: Efficacy of a TYK2 Inhibitor in the T-Cell Transfer Model of Colitis
| Treatment Group | Dose | Change in Body Weight (%) | Disease Activity Index (DAI) | Histological Score |
| Vehicle | - | -15.2 ± 3.5 | 3.8 ± 0.4 | 8.5 ± 1.2 |
| TYK2 Inhibitor | 70 mg/kg/day | -2.1 ± 2.1 | 1.5 ± 0.3 | 3.2 ± 0.7* |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are representative and compiled from typical results reported in the literature.
Table 2: Efficacy of this compound in the Anti-CD40 Antibody-Induced Colitis Model
| Treatment Group | Dose | Peak Body Weight Loss (%) | Histological Score |
| Isotype Control | - | 1.2 ± 0.8 | 0.5 ± 0.2 |
| Anti-CD40 + Vehicle | - | 18.5 ± 2.9 | 9.2 ± 1.5 |
| Anti-CD40 + this compound | 50 mg/kg BID | 4.3 ± 1.5 | 2.8 ± 0.6 |
Data are presented as mean ± SEM. *p < 0.05 compared to Anti-CD40 + Vehicle. Data are representative and compiled from typical results reported in the literature.
Conclusion
This compound, through its selective inhibition of TYK2, has demonstrated significant efficacy in preclinical models of colitis. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other TYK2 inhibitors for the treatment of inflammatory bowel disease. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data.
References
- 1. This compound in patients with inflammatory bowel disease: 12-week efficacy and safety results from 3 randomized phase 2 studies in Crohn’s disease and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS’ this compound fails to meet efficacy goals in ulcerative colitis trial [clinicaltrialsarena.com]
Deucravacitinib in Inflammatory Bowel Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of immune-mediated inflammatory diseases, including inflammatory bowel disease (IBD). Specifically, TYK2 is involved in the signaling of interleukin-23 (IL-23), IL-12, and Type 1 interferons (IFNs), which are central to the inflammatory cascade in Crohn's disease and ulcerative colitis.[1][2][3] this compound's unique mechanism of allosterically binding to the regulatory pseudokinase domain of TYK2 confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially offering a more targeted therapeutic approach with an improved safety profile.[2][4][5]
These application notes provide a comprehensive overview of the use of this compound in IBD research, summarizing key clinical trial data and detailing relevant preclinical and in vitro experimental protocols.
Mechanism of Action: TYK2 Inhibition in IBD
This compound selectively inhibits TYK2, thereby disrupting the downstream signaling of pro-inflammatory cytokines.[2] In the context of IBD, the IL-23/Th17 axis is a critical pathogenic pathway. IL-23, signaling through a receptor complex associated with TYK2 and JAK2, promotes the differentiation and maintenance of Th17 cells.[3] These cells produce inflammatory cytokines like IL-17, contributing to intestinal inflammation. By inhibiting TYK2, this compound blocks this signaling cascade.[6][7] Similarly, the IL-12 pathway, which also relies on TYK2, drives the differentiation of Th1 cells, another key contributor to IBD pathogenesis.[3]
Figure 1: this compound allosterically inhibits the TYK2 regulatory domain.
Clinical Trial Data in Inflammatory Bowel Disease
This compound has been evaluated in Phase 2 clinical trials for both Crohn's disease and ulcerative colitis. While the drug was found to be safe and well-tolerated, it did not demonstrate significant clinical benefit over placebo in these studies, leading to their early termination.[1][4][8]
Table 1: Summary of Phase 2 Clinical Trials of this compound in IBD
| Study Identifier | Disease | Patient Population | Treatment Arms | Primary Endpoint(s) | Outcome |
| LATTICE-CD (NCT03599622)[1][8] | Crohn's Disease | 239 moderately to severely active | Placebo BIDthis compound 3 mg BIDthis compound 6 mg BID | Clinical remission and endoscopic response at Week 12 | Not met.[1][9] |
| LATTICE-UC (NCT03934216)[1][10] | Ulcerative Colitis | 131 moderately to severely active | Placebo BIDthis compound 6 mg BID | Clinical remission at Week 12 (modified Mayo score) | Not met.[10][11] |
| IM011-127 (NCT04613518)[1][2] | Ulcerative Colitis | 38 moderately to severely active | Placebo BIDthis compound 12 mg BID | Clinical response at Week 12 (modified Mayo score) | Not met.[1][9] |
Table 2: Efficacy Results from the LATTICE-UC Study at Week 12
| Outcome | This compound 6 mg BID (n=87) | Placebo (n=42) | p-value |
| Clinical Remission (Overall) [10][12] | 14.8% | 16.3% | 0.59 |
| Clinical Remission (Biologic-naïve) [10][12] | 14.0% | 25.9% | - |
| Clinical Remission (Biologic-exposed) [10][12] | 16.1% | 0.0% | - |
| Endoscopic Response (Overall) [12] | 19.3% | 27.9% | 0.88 |
Experimental Protocols
Preclinical Evaluation in Animal Models of IBD
This compound has shown efficacy in murine models of IBD, preventing disease-associated weight loss and protecting against colitis.[4][10] Two commonly used models for evaluating therapeutics for IBD are the Dextran Sulfate Sodium (DSS)-induced colitis model and the adoptive T-cell transfer model of colitis.
Figure 2: Workflow for testing this compound in a mouse model of IBD.
1. Dextran Sulfate Sodium (DSS)-Induced Colitis Protocol (Acute Model)
This model induces an acute colitis that resembles human ulcerative colitis, characterized by damage to the colonic epithelium.
-
Materials:
-
Dextran Sulfate Sodium (DSS), MW 36-50 kDa
-
8-week-old C57BL/6 or BALB/c mice
-
Standard mouse chow and autoclaved drinking water
-
Animal balance
-
Scoring system for Disease Activity Index (DAI) (weight loss, stool consistency, rectal bleeding)
-
-
Procedure:
-
Acclimatize mice for at least one week.
-
Record baseline body weight.
-
Prepare a 2.0-5.0% (w/v) solution of DSS in autoclaved drinking water. The optimal concentration may vary between lots and mouse strains and should be determined empirically.[2]
-
Administer the DSS solution as the sole source of drinking water for 5-7 days.[2][4]
-
Administer this compound or vehicle control daily via oral gavage, starting from day 0 or day 1 of DSS administration.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool. Calculate the DAI score.
-
At the end of the treatment period (e.g., day 7), euthanize the mice.
-
Harvest the colon and measure its length from the cecum to the anus.
-
Fix a portion of the distal colon in 10% neutral buffered formalin for histopathological analysis (H&E staining).
-
Snap-freeze another portion for myeloperoxidase (MPO) assay or cytokine analysis.
-
-
Endpoints:
-
Change in body weight
-
DAI score
-
Colon length (shorter colon indicates more severe inflammation)
-
Histological score (evaluating inflammation, crypt damage, and ulceration)
-
MPO activity (a measure of neutrophil infiltration)
-
Cytokine levels (e.g., IL-6, TNF-α, IL-1β) in colon tissue homogenates.
-
2. Adoptive T-Cell Transfer Model of Colitis Protocol
This model induces a chronic, T-cell-mediated colitis that shares features with Crohn's disease.
-
Materials:
-
Donor mice (e.g., wild-type C57BL/6)
-
Immunodeficient recipient mice (e.g., RAG1-/- or SCID)
-
Cell sorting antibodies (e.g., anti-CD4, anti-CD45RB)
-
FACS sorter or magnetic bead separation kit
-
Sterile PBS
-
-
Procedure:
-
Isolate splenocytes from donor mice.
-
Purify CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Isolate the naive T-cell population (CD4+CD45RBhigh) by cell sorting.[11]
-
Inject approximately 0.4-0.5 x 10^6 naive T cells intraperitoneally into each immunodeficient recipient mouse.[10][11]
-
Begin treatment with this compound or vehicle control at a predetermined time point (e.g., 2-3 weeks post-transfer, upon initial signs of weight loss).
-
Monitor mice weekly for weight loss and signs of colitis (diarrhea, hunched posture).
-
The colitis typically develops over 5-8 weeks.[10] Euthanize mice when they have lost a significant amount of weight (e.g., 15-20% of initial body weight) or at the study endpoint.
-
Harvest and analyze colon tissue as described in the DSS model protocol.
-
-
Endpoints:
-
Change in body weight
-
Histological score of colitis
-
Analysis of T-cell populations (e.g., Th1, Th17) in the lamina propria
-
Cytokine profiling of intestinal tissue.
-
In Vitro Assays for this compound Activity
1. In Vitro Kinase Inhibition Assay
These assays are crucial to confirm the selectivity of this compound for TYK2 over other JAKs.
-
Principle: Measure the ability of this compound to inhibit the enzymatic activity of purified TYK2, JAK1, JAK2, and JAK3 kinases.
-
General Protocol:
-
Use a biochemical assay format, such as a radiometric assay (e.g., using [γ-33P]ATP) or a non-radiometric assay (e.g., fluorescence-based).
-
Incubate the recombinant kinase domain of each JAK family member with a specific peptide substrate and ATP.
-
Add varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).
-
Detect the phosphorylation of the substrate to measure kinase activity.
-
Compare the IC50 value for TYK2 to those for JAK1, JAK2, and JAK3 to determine selectivity. This compound has shown high selectivity for TYK2 in such assays.[13]
-
2. Whole Blood Assay for Cytokine Signaling Inhibition
This assay assesses the functional effect of this compound on cytokine-induced signaling pathways in a more physiologically relevant context.
-
Principle: Measure the inhibition of cytokine-induced STAT phosphorylation in specific immune cell populations within whole blood.
-
General Protocol:
-
Collect heparinized whole blood from healthy human donors.
-
Pre-incubate blood samples with a range of this compound concentrations.
-
Stimulate the samples with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2).
-
After stimulation, fix the cells and lyse the red blood cells.
-
Permeabilize the remaining leukocytes and stain with fluorescently labeled antibodies against cell surface markers (to identify cell populations like T-cells or monocytes) and intracellular phospho-STAT proteins (e.g., pSTAT4 for IL-12 signaling).
-
Analyze the samples by flow cytometry to quantify the level of STAT phosphorylation in the target cell population.
-
Calculate the IC50 of this compound for the inhibition of each pathway.
-
Clinical Trial Design for IBD Research
For researchers planning clinical studies with TYK2 inhibitors in IBD, a well-designed trial is critical. Based on the previous this compound trials, a Phase 2, randomized, double-blind, placebo-controlled study is a standard approach.
Figure 3: Logical flow for a Phase 2 clinical trial in IBD.
Conclusion
This compound, a selective allosteric TYK2 inhibitor, represents a targeted oral therapy for immune-mediated diseases. While it has demonstrated significant efficacy in psoriasis, Phase 2 trials in Crohn's disease and ulcerative colitis did not meet their primary efficacy endpoints.[1][8][11] Despite this, the drug was well-tolerated, and the rationale for targeting the TYK2 pathway in IBD remains strong.[1] The preclinical and in vitro protocols provided here offer a framework for further investigation into the role of TYK2 inhibition in IBD and for the evaluation of novel TYK2 inhibitors. Future research may explore different dosing regimens, patient populations, or combination therapies to unlock the potential of this therapeutic strategy for IBD.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound, an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients With Moderately to Severely Active Ulcerative Colitis: 12-Week Results From the Phase 2 LATTICE-UC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adoptive T cell transfer colitis experiments [bio-protocol.org]
- 6. Adoptive Transfer Colitis | Springer Nature Experiments [experiments.springernature.com]
- 7. bms.com [bms.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. This compound in patients with inflammatory bowel disease: 12-week efficacy and safety results from 3 randomized phase 2 studies in Crohn's disease and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Deucravacitinib In Vitro Experimentation: Technical Support Center
Welcome to the technical support center for the use of deucravacitinib in in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain targeted by other JAK inhibitors.[1][4] This allosteric inhibition stabilizes an inactive conformation of TYK2, preventing its receptor-mediated activation and subsequent downstream signaling.[3][4] Consequently, this compound blocks the signaling of key cytokines involved in inflammation and autoimmune diseases, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[4][5][6][7] This targeted action on TYK2 provides a high degree of selectivity with minimal inhibition of other JAK family members (JAK1, JAK2, JAK3) at clinically relevant concentrations.[4][8][9]
Q2: In which solvents is this compound soluble for in vitro use?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[5][6][10][11] It is poorly soluble in water and ethanol.[11][12][13] For in vitro experiments, preparing a concentrated stock solution in high-quality, anhydrous DMSO is the recommended starting point.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM, 20 mM, or higher, depending on the specific lot's solubility).[2] It may be necessary to use sonication to fully dissolve the compound.[5][6] Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Q4: How do I dilute the DMSO stock solution for my cell-based assays?
Directly adding a concentrated DMSO stock solution to an aqueous cell culture medium can cause the compound to precipitate. To avoid this, it is recommended to perform serial dilutions. First, dilute the concentrated DMSO stock solution to an intermediate concentration with DMSO. Then, add this intermediate solution to your pre-warmed (37°C) cell culture medium to reach the final desired working concentration.[6] This two-step dilution process helps to prevent precipitation and ensures a homogenous solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or media | This compound has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into an aqueous solution can cause it to crash out of solution. | Perform a serial dilution. First, create an intermediate dilution of your stock in DMSO. Then, add the intermediate dilution to your final aqueous buffer or media.[6] Pre-warming the aqueous solution to 37°C can also help improve solubility.[6] |
| The final concentration of DMSO in the assay is too low to maintain solubility. | Ensure the final DMSO concentration in your experiment is sufficient to keep this compound in solution, while also being non-toxic to your cells (typically ≤0.5%). | |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[2] |
| Use of old or wet DMSO for stock solution preparation. | Use fresh, high-purity, anhydrous DMSO to prepare stock solutions as moisture can reduce the solubility of the compound.[10] | |
| Unexpected off-target effects | Although highly selective for TYK2, at very high concentrations, off-target effects might be possible. | Perform dose-response experiments to determine the optimal concentration range for TYK2 inhibition without significant off-target activity. Use the lowest effective concentration in your experiments. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 30 mg/mL (70.51 mM)[11] | Sonication may be required for complete dissolution.[5][6] |
| 33.33 mg/mL (78.34 mM)[5] | Moisture-absorbing DMSO can reduce solubility.[10] | |
| 84.2 mg/mL (197.9 mM)[6] | ||
| 85 mg/mL (199.78 mM)[10] | ||
| Water | Insoluble[11][13] | Poorly soluble, approximately 0.009 mg/mL.[12] |
| Ethanol | Insoluble[11][13] | |
| PEG 400 | 0.64% w/w[12] | |
| Diethylene glycol monoethyl ether (DEGEE) | 0.62% w/w[12] | |
| Dimethyl isosorbide (DMI) | 0.51% w/w[12] |
Experimental Protocols
Protocol: In Vitro Inhibition of IL-23-Induced STAT3 Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a general procedure to assess the in vitro potency of this compound by measuring its ability to inhibit IL-23-induced phosphorylation of STAT3 in human PBMCs.
Materials:
-
This compound
-
Anhydrous DMSO
-
Human PBMCs
-
RPMI 1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human IL-23
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Phospho-STAT3 (pSTAT3) antibody (e.g., Alexa Fluor® 647 conjugated)
-
Flow cytometer
Procedure:
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
-
Cell Preparation:
-
Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque™).
-
Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Incubation:
-
Add the serially diluted this compound (or DMSO as a vehicle control) to the cell suspension. The final DMSO concentration should not exceed 0.5%.
-
Incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Stimulation:
-
Add recombinant human IL-23 to the cell suspension at a pre-determined optimal concentration (e.g., 10 ng/mL).
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Stop the stimulation by adding fixation buffer.
-
Incubate for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by adding permeabilization buffer and incubating for 20 minutes at room temperature.
-
-
Intracellular Staining:
-
Wash the cells with PBS.
-
Add the anti-pSTAT3 antibody and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT3 antibody.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Determine the geometric mean fluorescence intensity (gMFI) of pSTAT3 for each treatment condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: this compound's mechanism of action in the JAK-STAT pathway.
Caption: Workflow for in vitro pSTAT3 inhibition assay.
References
- 1. This compound is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 3. Drug Central [drugcentral.org]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | BMS-986165 | TYK2 Inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. WO2023076515A1 - Topical formulations of this compound - Google Patents [patents.google.com]
- 13. selleckchem.com [selleckchem.com]
Deucravacitinib In Vivo Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of deucravacitinib in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended vehicle for formulating this compound for oral administration in mice?
A1: this compound has low aqueous solubility.[1] Therefore, a multi-component vehicle system is required for oral gavage. Several formulations have been successfully used in preclinical studies. The choice of vehicle may depend on the desired concentration and stability. Here are some reported formulations:
-
For a clear solution:
-
For a suspension:
-
5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline (requires sonication)[2]
-
Q2: I am observing precipitation of this compound in my formulation. How can I resolve this?
A2: Precipitation is a common issue due to this compound's poor water solubility.[3] Consider the following troubleshooting steps:
-
Ensure proper solvent order: When using multi-component vehicles, add the co-solvents sequentially as listed in the formulation protocols.[1][2]
-
Use sonication: For certain formulations, ultrasonication can help dissolve the compound and maintain a homogenous solution or suspension.[1][2]
-
pH adjustment: this compound's solubility is pH-dependent, increasing with decreasing pH.[4] While not a standard component of the reported oral formulations, for other applications, slight acidification of the vehicle could be explored, though its effect on in vivo absorption and animal welfare must be considered.
-
Prepare fresh daily: To minimize the risk of precipitation over time, it is best practice to prepare the this compound formulation fresh before each administration.
Q3: What are the typical dosage ranges for this compound in mouse models?
A3: The effective dosage of this compound can vary significantly depending on the animal model and the disease being studied. Based on preclinical data, dosages in mice have ranged from 7.5 mg/kg to 30 mg/kg, administered twice daily (BID).[1] It is recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental model.
Q4: Are there any known adverse effects to monitor in animals treated with this compound?
A4: Preclinical studies in rats and rabbits at doses significantly higher than the maximum recommended human dose did not show adverse effects on embryo-fetal development.[4] In clinical trials with human subjects, the most common adverse events included nasopharyngitis, upper respiratory tract infections, headache, and rash.[5] While this compound is highly selective for TYK2 over other JAK kinases, it is still prudent to monitor animals for general signs of distress, changes in weight, and any signs of infection.[6][7]
This compound Signaling Pathway
This compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[8] It allosterically binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inhibitory conformation.[3][4] This unique mechanism prevents TYK2 from mediating the signaling of key cytokines involved in autoimmune and inflammatory diseases, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[9][10] By blocking these pathways, this compound downregulates the subsequent activation of STAT proteins and the transcription of pro-inflammatory genes.[4]
Caption: this compound inhibits TYK2-mediated signaling.
Experimental Protocols & Data
Oral Formulation and Administration Protocol
This protocol describes the preparation of a this compound formulation for oral gavage in mice, based on common practices in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution: Accurately weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
Vehicle preparation: In a separate sterile tube, prepare the vehicle by sequentially adding and mixing the components. For example, for a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle, first add the PEG300, then the Tween-80, and finally the saline. Vortex well after each addition.
-
Final formulation: Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution using the vehicle above, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the vehicle.
-
Mixing: Vortex the final formulation thoroughly to ensure homogeneity. If any particulates are visible, sonicate the solution until it becomes clear or a uniform suspension.
-
Administration: Administer the formulation to the mice via oral gavage at the desired volume based on their body weight.
Experimental Workflow Diagram
Caption: Typical workflow for in vivo studies with this compound.
In Vivo Dosage and Efficacy Data Summary
The following tables summarize reported dosages and outcomes for this compound in various mouse models.
Table 1: this compound Dosage in Murine Models
| Animal Model | Dosage | Administration Route | Frequency | Reference |
| IL-23-Induced Psoriasis | 7.5, 15, 30 mg/kg | Oral | Twice Daily | [1] |
| Imiquimod-Induced Psoriasis | Not specified | Oral | Not specified | [11] |
| Colitis Model | Not specified | Oral | Not specified | [1] |
| Lupus Model | Not specified | Oral | Not specified | [1] |
Table 2: Efficacy of this compound in a Psoriasis Mouse Model
| Model | Dosage | Duration | Key Findings | Reference |
| IL-23-Induced Acanthosis | 15 mg/kg BID | 9 days | As effective as an anti-IL-23 adnectin in protecting from acanthosis. | [1] |
| IL-23-Induced Acanthosis | 30 mg/kg BID | 9 days | More effective than the anti-IL-23 adnectin at providing protection. | [1] |
| Imiquimod-Induced Psoriasis | Combination Therapy | 7 days | Combination with shikonin was superior to monotherapy in reducing immune cell infiltration and IL-12p70 levels. | [11] |
References
- 1. This compound (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. WO2023076515A1 - Topical formulations of this compound - Google Patents [patents.google.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]
- 6. First‐in‐human study of this compound: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Bristol Myers Squibb - Bristol Myers Squibb’s Applications for this compound for the Treatment of Moderate to Severe Plaque Psoriasis Accepted by U.S. Food and Drug Administration and Validated by European Medicines Agency [news.bms.com]
- 11. This compound and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating off-target effects of deucravacitinib in research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing deucravacitinib in their experiments while understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class, oral, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike other JAK inhibitors that bind to the conserved ATP-binding site in the catalytic domain, this compound binds to the regulatory pseudokinase domain (JH2) of TYK2.[4][5][6] This allosteric inhibition locks the kinase in an inactive conformation, preventing downstream signaling.[4][5]
Q2: How does this compound's mechanism contribute to its selectivity and reduced off-target effects?
This compound's unique allosteric binding to the regulatory domain of TYK2 is the key to its high selectivity.[1][6] The amino acid sequence of the regulatory domain is not highly conserved across the JAK family (JAK1, JAK2, JAK3). This contrasts with the ATP-binding site in the catalytic domain, which is structurally similar among JAK family members.[5] By targeting the distinct regulatory domain, this compound avoids significant inhibition of JAK1, JAK2, and JAK3, thereby minimizing the off-target effects associated with pan-JAK inhibitors.[1][7]
Q3: What are the primary signaling pathways inhibited by this compound?
This compound potently inhibits the signaling of key cytokines involved in inflammation and autoimmune diseases, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1][3][5] By blocking TYK2 function, it disrupts the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2]
Troubleshooting Guide
Problem 1: Observing an unexpected cellular phenotype or gene expression change in my experiment.
-
Question: Could this be an off-target effect of this compound?
-
Answer: While this compound is highly selective for TYK2, off-target effects, though minimal, cannot be entirely ruled out, especially at high concentrations. It is crucial to perform control experiments to verify the on-target effect.
-
-
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Western Blot: Check for a dose-dependent decrease in the phosphorylation of STATs downstream of IL-23, IL-12, or Type I IFN signaling (e.g., p-STAT3, p-STAT4).
-
Control Compound: Include a structurally different TYK2 inhibitor or a pan-JAK inhibitor (e.g., tofacitinib) to compare phenotypes. A similar phenotype with a different TYK2 inhibitor would suggest an on-target effect.
-
-
Dose-Response Analysis:
-
Perform a dose-response curve with this compound. On-target effects should occur at concentrations consistent with its known IC50 for TYK2 inhibition. Off-target effects may only appear at significantly higher concentrations.
-
-
Rescue Experiment:
-
If possible, transfect cells with a this compound-resistant TYK2 mutant. If the phenotype is rescued, it confirms the effect is on-target.
-
-
Kinase Profiling:
-
For critical applications, consider performing a broad kinase screen (kinome scan) to empirically identify any off-target kinases inhibited by this compound at the concentrations used in your experiment.
-
-
Problem 2: Difficulty replicating published data on this compound's effects.
-
Question: Why are my results inconsistent with the literature?
-
Answer: Discrepancies can arise from variations in experimental conditions.
-
-
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity and purity of your cell line.
-
Reagent Quality: Ensure the this compound compound is of high purity and has been stored correctly. Prepare fresh stock solutions.
-
Assay Conditions:
-
ATP Concentration: For in vitro kinase assays, the ATP concentration can influence the apparent IC50 of ATP-competitive inhibitors. However, as this compound is an allosteric inhibitor, this should have less of an impact.
-
Serum Concentration: Components in serum can bind to small molecules and reduce their effective concentration.
-
-
Protocol Adherence: Carefully review and compare your experimental protocol with the published methodology. Pay close attention to incubation times, cell densities, and stimulation conditions.
-
Quantitative Data Summary
The selectivity of this compound for TYK2 over other JAK family kinases has been demonstrated in various assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro whole blood assays.
| Kinase Target | This compound IC50 (nM) | Tofacitinib IC50 (nM) | Upadacitinib IC50 (nM) | Baricitinib IC50 (nM) |
| TYK2 | ~10 | >10,000 | >10,000 | >10,000 |
| JAK1 | >1,000 | ~10 | ~50 | ~40 |
| JAK2 | >1,000 | ~20 | ~100 | ~5 |
| JAK3 | >1,000 | ~1 | ~700 | ~400 |
Data compiled from publicly available information. Actual values may vary depending on the specific assay conditions.[7][8][9]
This data illustrates that this compound is significantly more potent against TYK2 compared to the other JAK kinases, in contrast to other JAK inhibitors which show varying degrees of activity against multiple family members.[7][10]
Key Experimental Protocols
Protocol 1: Assessing this compound Selectivity in a Cellular Assay
This protocol outlines a general workflow to determine the on-target versus off-target effects of this compound in a cell-based experiment.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or stabilize in culture.
-
Inhibitor Treatment: Pre-incubate cells with a range of this compound concentrations, a vehicle control (e.g., DMSO), and a control inhibitor for 1-2 hours.
-
Cytokine Stimulation: Add the relevant cytokine (e.g., IL-23, IFN-α) to stimulate the TYK2-dependent pathway and incubate for the appropriate time (e.g., 15-30 minutes for phosphorylation events).
-
Cell Lysis: Wash cells with cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Downstream Analysis:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total STAT proteins.
-
Phenotypic Assay: Measure the endpoint of interest, such as target gene expression by qPCR, cytokine secretion by ELISA, or cell proliferation.
-
-
Data Analysis: Quantify the results and plot dose-response curves to determine the IC50 for the observed effects. Compare the IC50 of the phenotypic change to the IC50 of on-target pathway inhibition.
Protocol 2: In Vitro Kinase Assay to Confirm Off-Target Inhibition
If an off-target effect is suspected, a direct in vitro kinase assay can be performed.
Methodology:
-
Obtain Recombinant Kinase: Acquire the purified, active recombinant protein of the suspected off-target kinase.
-
Assay Setup: In a microplate, combine the kinase, its specific substrate, and a range of this compound concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Detection: After a set incubation period, stop the reaction and measure substrate phosphorylation using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
This technical support center provides a foundational understanding of this compound and practical guidance for researchers. For further in-depth information, please refer to the cited literature.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP [contentrheum.com]
- 3. This compound: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. The efficacy and safety of tyrosine kinase 2 inhibitor this compound in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. skin.dermsquared.com [skin.dermsquared.com]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Deucravacitinib Experimental Variability: A Technical Support Center
Welcome to the technical support center for deucravacitinib, a selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and ensure the generation of robust and reproducible data. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your in vitro and cellular experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, oral, selective, allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1] Unlike ATP-competitive JAK inhibitors that bind to the active site of the kinase domain, this compound binds to the regulatory pseudokinase domain (JH2) of TYK2.[1][2] This unique mechanism locks the enzyme in an inactive conformation, preventing downstream signaling of key cytokines involved in immune-mediated inflammatory diseases, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons.[3]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM, which can then be further diluted in cell culture media for your experiments. To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO.[4] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4][6] When diluting into aqueous solutions, it's best to do so in a stepwise manner to prevent precipitation.[5][6] The final DMSO concentration in your cell-based assays should be kept low (ideally below 0.5%) to minimize solvent-induced artifacts.[6]
Q3: What are the key signaling pathways I should investigate to confirm this compound activity?
The primary signaling pathway inhibited by this compound is the JAK-STAT pathway downstream of TYK2-dependent cytokine receptors.[7] Key experiments should focus on measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Specifically, you should assess the inhibition of:
-
IL-23-induced STAT3 phosphorylation: This is a critical pathway in the pathogenesis of psoriasis and other inflammatory diseases.
-
IL-12-induced STAT4 phosphorylation: IL-12 signaling is also mediated by TYK2.
-
Type I interferon (e.g., IFN-α)-induced STAT1 and STAT2 phosphorylation: This pathway is crucial for innate immune responses.
Verifying the inhibition of these specific STAT phosphorylation events will confirm the on-target activity of this compound in your experimental system.
Q4: How selective is this compound for TYK2 over other JAK family members?
This compound exhibits high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[8][9] In vitro studies have demonstrated that this compound is 100- to 2000-fold more selective for TYK2 compared to JAK1, JAK2, and JAK3.[10] This selectivity is attributed to its unique allosteric mechanism of action, as it binds to the less conserved regulatory domain of TYK2.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of STAT Phosphorylation in Western Blot
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Stimulation | - Confirm Cytokine Activity: Ensure the cytokine (e.g., IL-12, IL-23, IFN-α) is active and used at an optimal concentration. Perform a dose-response curve to determine the EC50 for STAT phosphorylation in your cell line. - Optimize Stimulation Time: The kinetics of STAT phosphorylation are rapid and transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak phosphorylation time point for your specific cell type and cytokine. |
| Issues with this compound | - Verify Compound Integrity: If possible, confirm the identity and purity of your this compound stock. - Check for Precipitation: When diluting the DMSO stock in aqueous media, ensure the compound remains in solution. Vortex thoroughly and visually inspect for any precipitate. Consider a stepwise dilution.[5][6] |
| Western Blotting Technique | - Use Phosphatase Inhibitors: Crucial for preserving phosphorylation. Add a phosphatase inhibitor cocktail to your cell lysis buffer immediately before use. - Block with BSA, Not Milk: Milk contains phosphoproteins (caseins) that can cause high background when using phospho-specific antibodies. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.[11] - Use a Positive Control: Include a known activator of the pathway as a positive control and an untreated sample as a negative control. - Load Sufficient Protein: Ensure you are loading an adequate amount of total protein (20-30 µg is a good starting point) to detect the phosphorylated target.[12] - Check Antibody Quality: Use a validated phospho-specific antibody. Titrate the antibody to determine the optimal concentration. |
| Cell Line Variability | - Cell Line Responsiveness: Confirm that your chosen cell line expresses the necessary receptors and signaling components for the cytokine you are using. - Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments to ensure consistent responses. |
Issue 2: High Variability in Cell-Based IC50/EC50 Values
| Potential Cause | Troubleshooting Steps |
| Assay Conditions | - ATP Concentration (for kinase assays): For in vitro kinase assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors. While this compound is an allosteric inhibitor, understanding the assay conditions is still important.[13] - Incubation Time: The pre-incubation time with the inhibitor before adding the stimulating cytokine can affect the measured potency. Optimize and keep this time consistent across experiments. |
| Cell Density and Plating | - Consistent Cell Seeding: Ensure uniform cell seeding density across all wells of your assay plate. Edge effects can be a source of variability; consider not using the outer wells of the plate for critical measurements. - Cell Health: Only use cells with high viability for your assays. |
| Reagent Handling | - Serial Dilutions: Be meticulous with your serial dilutions of this compound. Use well-calibrated pipettes and ensure proper mixing at each dilution step. - DMSO Concentration: Maintain a consistent final DMSO concentration across all wells, including the vehicle control. |
| Data Analysis | - Curve Fitting: Use a non-linear regression model with a variable slope (four-parameter logistic) to fit your dose-response data. Ensure your data points cover the full range of the curve (baseline, linear portion, and plateau). |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound from various in vitro assays.
Table 1: In Vitro Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. TYK2 | Reference |
| TYK2 | Probe Displacement | 0.2 | - | [4] |
| JAK1 | Kinase Binding | >10,000 | >50,000-fold | [4] |
| JAK2 | Kinase Binding | >10,000 | >50,000-fold | [4] |
| JAK3 | Kinase Binding | >10,000 | >50,000-fold | [4] |
Table 2: Cellular IC50 Values for this compound
| Pathway | Cell Type | Assay | IC50 (nM) | Reference |
| IL-12/IL-18 induced IFN-γ | Human Whole Blood | IFN-γ production | 1.1 | [9] |
| IL-23 induced IL-17A | Human PBMCs | IL-17A production | 2.3 | [9] |
| IFN-α induced gene expression | Human PBMCs | Gene expression | 1.3 | [9] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 Inhibition
-
Cell Culture and Treatment:
-
Plate cells (e.g., human PBMCs or a responsive cell line) at an appropriate density and allow them to adhere or recover overnight.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal STAT phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with an optimal concentration of recombinant human IL-23 (e.g., 50 ng/mL) for the pre-determined peak phosphorylation time (typically 15-30 minutes).
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C, diluted in 5% BSA in TBST.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a housekeeping protein like GAPDH.
-
Protocol 2: Flow Cytometry for Phospho-STAT1 Inhibition
-
Cell Preparation and Treatment:
-
Use human PBMCs or a suitable cell line.
-
Pre-treat cells with a dose range of this compound or vehicle for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate with recombinant human IFN-α (e.g., 1000 U/mL) for 15 minutes at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., Cytofix from BD Biosciences) and incubate for 10 minutes at 37°C.
-
-
Permeabilization:
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Perm Buffer III (e.g., from BD Biosciences) or 90% methanol.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in the staining buffer containing the fluorescently-conjugated anti-phospho-STAT1 (Tyr701) antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
(Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations.
-
-
Data Acquisition and Analysis:
-
Wash the cells once and resuspend in staining buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT1 signal in the cell population of interest.
-
Calculate the percent inhibition of STAT1 phosphorylation for each this compound concentration relative to the vehicle-treated, cytokine-stimulated control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for pSTAT detection.
References
- 1. Frontiers | The efficacy and safety of tyrosine kinase 2 inhibitor this compound in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. SOTYKTU® (this compound) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | BMS-986165 | TYK2 Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. This compound: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of selective TYK2 inhibitor, this compound, in a phase II trial in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First‐in‐human study of this compound: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Deucravacitinib Stability and Preparation: A Technical Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and preparation of deucravacitinib in various solvent systems. Below you will find frequently asked questions, detailed experimental protocols, and key data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vitro experiments?
A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO).[1][2] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is recommended to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cellular toxicity. This compound is practically insoluble in water and ethanol.[3]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous solutions is a common issue for poorly water-soluble compounds. To mitigate this, consider the following:
-
Pre-warm your solutions: Gently warming both the stock solution and the aqueous buffer to 37°C before mixing can help maintain solubility.
-
Use a vortex or sonication: After dilution, vortex the solution thoroughly or use a brief sonication to aid dissolution.[1][2]
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Incorporate surfactants or co-solvents: For specific applications, the use of excipients like PEG300 or Tween-80 in the final formulation can improve solubility.[1][4]
Q3: What are the suggested solvent systems for preparing this compound for in vivo animal studies?
A3: For oral administration in animal models, several vehicle formulations have been reported. These often involve a combination of solvents to achieve a stable and bioavailable solution or suspension. Commonly used formulations include:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4]
-
A solution of 50% PEG300 and 50% saline.[1][4] It is crucial to prepare these formulations fresh daily and use sonication to ensure homogeneity.[5]
Q4: How should I store my this compound stock solutions?
A4: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C for up to one year or at -20°C for up to six months.[1] For shorter periods, storage at 4°C for up to a few days is acceptable, though stability should be monitored.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q5: Is there any known degradation of this compound under common experimental conditions?
A5: this compound has been shown to be susceptible to degradation under certain stress conditions. Forced degradation studies have indicated that it can degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[7][8] One identified degradation product results from hydrolysis.[7][8] Therefore, it is important to protect this compound solutions from prolonged exposure to harsh pH, strong oxidizing agents, and direct light.
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Remarks |
| DMSO | 30 - 84.2 mg/mL | Sonication may be required.[1][2][9] |
| Water | Insoluble (~0.009 mg/mL) | Solubility is pH-dependent and increases with decreasing pH.[3][10] |
| Ethanol | Insoluble | |
| PEG 400 | 0.64% w/w | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution.[1][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution.[1][4] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | 3.83 mg/mL | Suspension; requires sonication.[1][4] |
| 50% PEG300, 50% Saline | 10 mg/mL | Clear solution; requires sonication.[1][4] |
Experimental Protocols
General Protocol for Assessing this compound Stability in a Solvent Preparation
This protocol outlines a general method for evaluating the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock and Working Solutions: a. Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in the desired solvent (e.g., DMSO). b. From the stock solution, prepare working solutions at a known concentration (e.g., 100 µg/mL) in the same solvent or the final test solvent system.
2. Stability Study Setup: a. Aliquot the working solution into multiple vials for analysis at different time points. b. Store the vials under controlled conditions (e.g., room temperature, 4°C, -20°C) and protected from light. c. Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and 7 days).
3. HPLC Analysis: a. At each designated time point, retrieve a vial from each storage condition. b. Analyze the sample using a validated stability-indicating HPLC method. An example of such a method is provided below. c. HPLC Method Parameters (Example): [8]
- Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent.
- Mobile Phase: A gradient of Solvent A (Ammonium acetate buffer, pH 4.75) and Solvent B (Acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
4. Data Analysis: a. Quantify the peak area of the intact this compound at each time point. b. Calculate the percentage of this compound remaining relative to the initial time point (T=0). c. Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound's mechanism of action.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | BMS-986165 | TYK2 Inhibitor | TargetMol [targetmol.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. WO2023076515A1 - Topical formulations of this compound - Google Patents [patents.google.com]
Deucravacitinib Cell-Based Assays: Technical Support Center
Welcome to the technical support center for troubleshooting deucravacitinib in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2][3] Unlike other Janus kinase (JAK) inhibitors that target the highly conserved active site of the kinase domain, this compound binds to the regulatory pseudokinase (JH2) domain of TYK2.[1][2][4] This unique binding mechanism locks the enzyme in an inactive state, preventing receptor-mediated activation and downstream signaling.[5][6]
Q2: Which signaling pathways are inhibited by this compound?
This compound potently and selectively inhibits signaling pathways mediated by TYK2. This primarily includes the IL-23/Th17 pathway, the IL-12 pathway, and the Type I interferon (IFN) pathway.[1][2][7] By blocking these pathways, this compound modulates the immune response.
Q3: How selective is this compound for TYK2 over other JAK family members?
This compound exhibits a high degree of selectivity for TYK2. In cell-based assays, it has been shown to be over 100-fold more selective for TYK2 compared to JAK1 and JAK3, and over 2000-fold more selective for TYK2 over JAK2.[8][9][10][11][12] This high selectivity is attributed to its unique allosteric binding to the less conserved pseudokinase domain.[2]
Q4: What are the key downstream readouts to measure this compound activity in cell-based assays?
The most common downstream readouts for assessing this compound's activity are the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and the production of downstream cytokines. Specifically, you can measure:
-
pSTAT4 levels following IL-12 stimulation.
-
pSTAT3 and subsequent IL-17 and IL-22 production following IL-23 stimulation.
-
pSTAT1 and pSTAT2 levels and subsequent IFN-regulated gene expression following Type I IFN (e.g., IFN-α) stimulation.
Q5: What cell types are suitable for this compound assays?
The choice of cell line depends on the specific pathway being investigated.
-
For IL-12/IL-23 signaling: Primary human T cells, particularly CD4+ T cells, are a relevant model. Cell lines such as Kit225 can also be used.
-
For Type I IFN signaling: A wide variety of cell lines are responsive to Type I IFNs, including peripheral blood mononuclear cells (PBMCs), and cell lines like TF-1 erythroblasts.[13]
-
Engineered cell lines: Ba/F3 cells are pro-B cells that can be engineered to be dependent on specific cytokine signaling pathways for survival, making them a useful tool for studying kinase inhibitor activity.[14] HEK293 cells can also be used to create knockout cell lines for target validation.[15]
Q6: How should I prepare and store this compound for in vitro experiments?
This compound is a powder that is soluble in DMSO.[16][17] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. It's important to note that the solubility of this compound is pH-dependent, with solubility increasing as the pH decreases.[7][18] When preparing stock solutions in DMSO, be aware that moisture-absorbing DMSO can reduce solubility.[16] For storage, the powder is stable at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to one year.[17]
Troubleshooting Guide
This section addresses common issues encountered when using this compound in cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of TYK2 signaling (e.g., no reduction in pSTAT levels) | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit TYK2 in your specific cell type and assay conditions. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 in your assay. |
| 2. This compound Degradation: The compound may have degraded due to improper storage or handling. | 2. Prepare fresh stock solutions: Use fresh, high-quality DMSO to prepare a new stock solution of this compound. Ensure proper storage of both the powder and the stock solution. | |
| 3. Insufficient Pre-incubation Time: The cells may not have been exposed to this compound for a long enough period before stimulation. | 3. Optimize pre-incubation time: Typically, a pre-incubation of 1-2 hours is sufficient, but this may need to be optimized for your specific cell type and assay. | |
| 4. Cell Type Unresponsive to Cytokine Stimulation: The chosen cell line may not express the necessary receptors or signaling components to respond to the cytokine stimulus. | 4. Validate your cell model: Before testing the inhibitor, confirm that your cells respond robustly to the cytokine of interest by measuring the downstream readout (e.g., STAT phosphorylation). | |
| 5. High Cell Density: Very high cell densities can sometimes lead to reduced inhibitor efficacy. | 5. Optimize cell seeding density: Ensure you are using an appropriate cell density for your assay format (e.g., 96-well plate). | |
| High Background Signal | 1. Non-specific Antibody Binding (Flow Cytometry): The antibodies used for detecting pSTAT or cytokines may be binding non-specifically. | 1. Titrate antibodies: Determine the optimal antibody concentration to maximize the signal-to-noise ratio. |
| 2. Use Fc block: Pre-incubate cells with an Fc receptor blocking reagent to prevent non-specific binding of antibodies to Fc receptors. | ||
| 3. Include appropriate controls: Use isotype controls and fluorescence-minus-one (FMO) controls to set your gates correctly.[19] | ||
| 2. Autofluorescence: Some cell types may have high intrinsic fluorescence. | 4. Use a viability dye: Exclude dead cells from your analysis, as they often exhibit high autofluorescence. | |
| 5. Choose appropriate fluorochromes: Select fluorochromes that are bright and have minimal spectral overlap. | ||
| Poor Cell Viability | 1. This compound Cytotoxicity: At very high concentrations, this compound may induce cytotoxicity. | 1. Assess cell viability: Perform a cytotoxicity assay (e.g., using trypan blue or a viability dye for flow cytometry) in parallel with your functional assay to determine the non-toxic concentration range of this compound. |
| 2. DMSO Toxicity: High concentrations of DMSO can be toxic to cells. | 2. Keep final DMSO concentration low: Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5%. | |
| 3. Harsh Assay Conditions: The experimental procedures, such as prolonged incubation or centrifugation steps, may be affecting cell health. | 3. Optimize assay protocol: Minimize the duration of harsh steps and ensure gentle handling of cells. | |
| Inconsistent or Variable Results | 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can lead to variability. | 1. Standardize cell culture practices: Use cells within a defined passage number range and maintain consistent seeding and harvesting protocols. |
| 2. Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions. | 2. Use calibrated pipettes and proper technique: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors. | |
| 3. Fluctuation in Cytokine Activity: The biological activity of recombinant cytokines can vary between lots. | 3. Validate new lots of cytokines: Before use in critical experiments, test new lots of cytokines to ensure they induce a consistent response. |
Quantitative Data Summary
| Parameter | This compound | Tofacitinib | Upadacitinib | Baricitinib | Reference |
| Target(s) | TYK2 | JAK1/3 > JAK2 | JAK1 > JAK2 | JAK1/2 | [11] |
| Mechanism | Allosteric (binds pseudokinase domain) | ATP-competitive (binds kinase domain) | ATP-competitive (binds kinase domain) | ATP-competitive (binds kinase domain) | [2][3] |
| TYK2 IC50 (Whole Blood Assay, nM) | ~2-19 | >1000 | >1000 | >1000 | [11] |
| JAK1/3 IC50 (Whole Blood Assay, nM) | >1000 | ~10-50 | ~1-10 | ~10-50 | [11] |
| JAK2 IC50 (Whole Blood Assay, nM) | >2000 | ~50-100 | ~50-100 | ~5-20 | [11] |
Experimental Protocols
Protocol: Measuring Inhibition of IL-12-induced STAT4 Phosphorylation by this compound in Human PBMCs via Flow Cytometry
1. Materials:
-
This compound
-
DMSO (cell culture grade)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium + 10% FBS
-
Recombinant Human IL-12
-
Fixation/Permeabilization Buffer
-
Phospho-STAT4 (pY693) antibody (fluorochrome-conjugated)
-
Cell surface marker antibodies (e.g., CD3, CD4)
-
Flow cytometer
2. This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations for your dose-response curve.
3. Cell Preparation and Treatment:
-
Isolate fresh human PBMCs.
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in RPMI 1640 + 10% FBS.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C, 5% CO2.
4. Cytokine Stimulation:
-
Stimulate the cells by adding recombinant human IL-12 to a final concentration of 10-50 ng/mL.
-
Include an unstimulated control (no IL-12).
-
Incubate for 15-30 minutes at 37°C, 5% CO2.
5. Staining and Analysis:
-
Fix the cells immediately after stimulation according to the manufacturer's protocol for your chosen fixation buffer.
-
Permeabilize the cells.
-
Stain with the phospho-STAT4 antibody and cell surface marker antibodies.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on your cell population of interest (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of pSTAT4.
Visualizations
Caption: this compound allosterically inhibits TYK2, blocking cytokine signaling.
Caption: Workflow for assessing this compound's inhibitory activity in cell-based assays.
Caption: A logical approach to troubleshooting failed this compound experiments.
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | The efficacy and safety of tyrosine kinase 2 inhibitor this compound in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 3. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. packageinserts.bms.com [packageinserts.bms.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Response to this compound, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 9. Pharmacodynamic Response to this compound, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First‐in‐human study of this compound: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 14. TYK2 Stable Ba/F3 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 15. TYK2 Knockout cell line (HEK293) - CD Biosynsis [biosynsis.com]
- 16. selleckchem.com [selleckchem.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. bms.com [bms.com]
- 19. assaygenie.com [assaygenie.com]
Deucravacitinib Technical Support Center: Interpreting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with deucravacitinib, a selective tyrosine kinase 2 (TYK2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, oral, selective inhibitor of TYK2. It functions through a unique allosteric mechanism by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active catalytic (JH1) domain.[1][2] This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains, locking the enzyme in an inactive conformation.[1][2] This highly selective action blocks the signaling of key cytokines involved in immune-mediated inflammatory diseases, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[3][4][5]
Q2: How does this compound's selectivity profile differ from other Janus kinase (JAK) inhibitors?
This compound's allosteric binding to the unique regulatory domain of TYK2 confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][6] In vitro cellular assays have demonstrated a 100- to 2000-fold greater selectivity for TYK2 over JAK1/2/3.[1][6] In contrast, other JAK inhibitors are typically ATP-competitive and bind to the more conserved active site of the kinase domain, which can lead to broader inhibition of multiple JAK family members.[2]
Q3: What are the expected downstream effects of this compound treatment in a cellular assay?
Treatment with this compound is expected to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of TYK2-dependent cytokine receptors. Specifically, you should observe a reduction in:
-
IL-12- and IL-23-induced signaling: Inhibition of STAT4 and STAT3 phosphorylation, respectively.
-
Type I IFN (e.g., IFN-α) signaling: Inhibition of STAT1 and STAT2 phosphorylation.
This leads to the reduced expression of inflammatory mediators. For instance, in psoriasis models, this compound has been shown to decrease the production of IL-17A, IL-19, and beta-defensin.[6]
Troubleshooting Unexpected Experimental Results
Issue 1: Inconsistent or Variable IC50 Values
You may observe that the half-maximal inhibitory concentration (IC50) of this compound varies between experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Assay Conditions | Variations in ATP concentration in cell-free assays can significantly impact IC50 values for ATP-competitive inhibitors. While this compound is an allosteric inhibitor, significant changes in cellular ATP levels could indirectly affect kinase activity. Ensure consistent ATP concentrations in kinase assays.[7] Maintain consistent cell density, serum concentration, and passage number, as these can alter cellular responses. |
| Cellular Factors | The expression level of TYK2 and its signaling partners can vary between cell lines and even within the same cell line under different culture conditions. Use a stable cell line with consistent TYK2 expression. Regularly check for mycoplasma contamination, which can alter cellular signaling. |
| Experimental Technique | Pipetting errors, especially during serial dilutions, can lead to inaccurate concentrations.[8] Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of reagents. |
| Data Analysis | The method used to fit the dose-response curve can influence the calculated IC50 value. Use a consistent, appropriate curve-fitting model (e.g., four-parameter logistic fit).[9] |
Issue 2: Incomplete Inhibition of Downstream Signaling (e.g., residual pSTAT signal)
Even at high concentrations of this compound, you might observe a persistent low level of STAT phosphorylation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Alternative Signaling Pathways | The cytokine you are using for stimulation may activate other JAKs that can partially compensate for TYK2 inhibition. For example, some cytokines can signal through multiple JAK combinations. Confirm the specificity of your cytokine stimulus and consider using cell lines with specific JAK knockouts to dissect the pathway. |
| Assay Sensitivity and Background | High background in your assay (e.g., Western blot or ELISA) can be mistaken for a true signal. Optimize your blocking and washing steps.[4][8] Include appropriate negative controls (e.g., unstimulated cells, cells with no primary antibody). |
| Phosphatase Activity | Insufficient inhibition of phosphatases during sample preparation can lead to dephosphorylation of your target protein, giving the appearance of incomplete inhibition. Always use fresh phosphatase inhibitors in your lysis buffers.[10] |
Issue 3: Unexpected Off-Target Effects
While this compound is highly selective for TYK2, you may observe effects on pathways not thought to be directly regulated by TYK2.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | At very high, non-physiological concentrations, small molecules can exhibit off-target activity. Use concentrations that are clinically relevant. The maximal plasma concentrations (Cmax) of this compound are reported to be significantly lower than the IC50 values for JAK1/2/3.[11][12][13] |
| Metabolites | Cell lines can metabolize this compound into different compounds that may have their own biological activities. The use of deuterium in this compound's structure is designed to slow the rate of demethylation and reduce the production of active metabolites.[14] Consider using mass spectrometry to analyze cell culture media for the presence of metabolites. |
| Indirect Effects | Inhibition of TYK2 can lead to complex downstream changes in cytokine networks that may indirectly affect other signaling pathways. For example, this compound can modulate the signaling of IL-10 and IL-6.[11][15] Use a systems biology approach, such as transcriptomics or proteomics, to investigate global changes in cellular signaling. |
Issue 4: Observation of Paradoxical Pro-inflammatory Effects in vitro
In rare instances, you might observe an increase in certain inflammatory markers after this compound treatment, reminiscent of the clinical observation of "paradoxical psoriasis."
Potential Causes and Solutions:
| Potential Cause | Hypothesis and Experimental Approach |
| Shifting Cytokine Balance | Inhibition of the IL-23/Th17 axis by this compound could potentially lead to a compensatory upregulation of other pro-inflammatory pathways. For instance, a skewing of the immune response towards a Type I IFN-dominant signature has been proposed in paradoxical psoriasis induced by TNF-α inhibitors. |
| Direct Effects on Other Cell Types | This compound's effect on non-immune cells, such as keratinocytes, could contribute to unexpected responses. Investigate the direct effect of this compound on keratinocyte differentiation and inflammatory gene expression in the absence of immune cells. |
Issue 5: Unexpected Clinical Observations in Preclinical Models
In animal models or primary human cell cultures, you may observe phenomena analogous to clinical side effects.
-
Increased susceptibility to viral infections (e.g., Herpes Simplex Virus): this compound inhibits Type I IFN signaling, which is crucial for antiviral immunity.[4] In vitro viral replication assays can be used to assess the impact of this compound on the cellular response to viral infection.
-
Acne and Folliculitis: The pathogenesis of acneiform lesions with JAK inhibitors is not fully understood but may involve alterations in hair follicle immune privilege or paradoxical activation of other inflammatory pathways.[16] Co-culture models of sebocytes and immune cells could be used to investigate the inflammatory response in the presence of this compound.
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound and Other JAK Inhibitors
| Assay | This compound IC50 (nM) | Tofacitinib IC50 (nM) | Upadacitinib IC50 (nM) | Baricitinib IC50 (nM) |
| TYK2 (IL-12/IL-18 induced IFN-γ) | 2-19 | >10,000 | >10,000 | >10,000 |
| JAK1/3 (IL-2 induced pSTAT5) | >2,000 | 10-50 | 1-10 | 10-100 |
| JAK2 (TPO induced pSTAT3) | >4,000 | 100-500 | 10-100 | 1-10 |
Data compiled from multiple sources and represent approximate ranges.[11][17][18] Actual values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT1 and STAT2
This protocol details the detection of IFN-α-induced phosphorylation of STAT1 and STAT2 in a human cell line (e.g., HaCaT keratinocytes) and its inhibition by this compound.
Workflow Diagram:
Caption: Western Blot Workflow for pSTAT Detection.
Materials:
-
Human cell line expressing TYK2 (e.g., HaCaT)
-
This compound
-
Recombinant human IFN-α
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors[10]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Primary antibodies: anti-pSTAT1 (Tyr701), anti-pSTAT2 (Tyr690), anti-STAT1, anti-STAT2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with IFN-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate by SDS-PAGE.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3][19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT1, pSTAT2, total STAT1, total STAT2, or a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: IFN-γ Secretion Assay by ELISA
This protocol describes the measurement of IFN-γ secreted from human peripheral blood mononuclear cells (PBMCs) following stimulation with IL-12 and its inhibition by this compound.
Workflow Diagram:
Caption: IFN-γ ELISA Workflow.
Materials:
-
Human PBMCs
-
This compound
-
Recombinant human IL-12
-
Human IFN-γ ELISA kit
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with IL-12 (e.g., 10 ng/mL) for 24-48 hours.
-
Collect Supernatant: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.[20][21] This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
Reading the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of IFN-γ in each sample. Plot the IFN-γ concentration against the this compound concentration to determine the IC50.
Signaling Pathway Diagrams
Caption: this compound's Mechanism of Action.
Caption: Troubleshooting Logic Flowchart.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. assayquant.com [assayquant.com]
- 10. researchgate.net [researchgate.net]
- 11. Review of Promising Off-Label Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic Response to this compound, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial — Olink® [olink.com]
- 13. First‐in‐human study of this compound: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elkbiotech.com [elkbiotech.com]
- 16. snu.elsevierpure.com [snu.elsevierpure.com]
- 17. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-Clinical Evaluations of this compound and Janus Kinase Inhibitor Specificity in Inflammatory or Homeostatic Pathways - ACR Meeting Abstracts [acrabstracts.org]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. Acneiform Lesions but not Acne after Treatment with Janus Kinase Inhibitors: Diagnosis and Management of Janus Kinase-acne - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Deucravacitinib Animal Model Studies
Welcome to the technical support center for researchers utilizing deucravacitinib in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: A commonly used vehicle for this compound in murine studies is a mixture of 10% dimethyl sulfoxide (DMSO), 40% polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% saline.[1] Another reported vehicle is a solution of ethanol, TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), and PEG300 in a 5:5:90 ratio.[2] The choice of vehicle can depend on the specific experimental design and desired formulation characteristics.
Q2: What is a typical oral dosage range for this compound in mouse models of psoriasis?
A2: In imiquimod (IMQ)-induced psoriasis mouse models, a dosage of 30 mg/kg has been shown to be effective.[1] Other studies in IL-23-driven skin inflammation models have utilized a range of doses, including 7.5 mg/kg, 15 mg/kg, and 30 mg/kg, administered twice daily (BID) via oral gavage.[2][3]
Q3: What are the key pharmacokinetic parameters of this compound in animals?
A3: this compound is rapidly absorbed after oral administration.[2] In animal studies, it exhibits an apparent elimination half-life of 8-15 hours.[2] The absolute oral bioavailability is high at 99%.[4][5]
Q4: How does this compound exert its therapeutic effect in autoimmune models?
A4: this compound is a highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[3][6][7] It binds to the regulatory pseudokinase (JH2) domain of TYK2, which stabilizes an inactive conformation of the enzyme.[1][6][8] This selective inhibition blocks the signaling of key cytokines involved in psoriasis and other autoimmune diseases, such as IL-23, IL-12, and Type I interferons, thereby reducing inflammation.[1][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor drug solubility or precipitation in the vehicle. | - Incorrect solvent ratios.- Low temperature of the vehicle solution. | - Ensure the specified solvent ratios are accurately prepared (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[1]- Gently warm the vehicle to aid dissolution, but avoid high temperatures that could degrade the compound.- Prepare the formulation fresh before each administration. |
| Inconsistent or lower-than-expected efficacy in a psoriasis model. | - Suboptimal dosage.- Inadequate frequency of administration.- Issues with the disease induction model. | - Consider a dose-escalation study to determine the optimal dose for your specific model (e.g., 7.5, 15, 30 mg/kg BID).[2][3]- Ensure consistent and accurate oral gavage technique.- Verify the severity of the induced psoriasis (e.g., PASI scores) in your control group to ensure the model is robust.[10] |
| Adverse events or toxicity observed in treated animals. | - High dosage.- Vehicle-related toxicity. | - Reduce the dosage of this compound.- Run a vehicle-only control group to assess for any adverse effects of the formulation itself.- In preclinical toxicology studies in rats, no adverse effects on fertility were observed at doses up to 50 mg/kg/day.[2][6] |
Quantitative Data Summary
Table 1: this compound Dosage in Murine Psoriasis Models
| Model | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Imiquimod-induced psoriasis | 30 mg/kg | Oral | Once Daily | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | [1] |
| IL-23-driven acanthosis | 7.5, 15, 30 mg/kg | Oral Gavage | Twice Daily (BID) | EtOH:TPGS:PEG300 (5:5:90) | [2] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Absolute Bioavailability | 99% | Human | [4][5] |
| Time to Cmax (Tmax) | 2-3 hours | Human | [4] |
| Elimination Half-life (t1/2) | 8-15 hours | Animal (species not specified) | [2] |
| Terminal Half-life | 10 hours | Human | [4][8] |
Experimental Protocols & Visualizations
This compound Efficacy Study in an Imiquimod-Induced Psoriasis Mouse Model
This protocol is a generalized representation based on published studies.[1][10]
-
Animal Model: Utilize 6-8 week old female C57BL/6 mice.[3]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Hair Removal: On day 0, anesthetize the mice and shave a designated area on their backs.
-
Psoriasis Induction: From day 1 to day 6, topically apply 62.5 mg of imiquimod cream (5%) to the shaved area daily to induce psoriasis-like skin inflammation. A control group should receive a sham treatment (e.g., vaseline).[1]
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose).[1]
-
Treatment Administration: From day 1 to day 6, administer this compound or vehicle control via oral gavage.
-
Monitoring and Scoring: Daily, monitor and score the severity of the skin inflammation using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI), evaluating erythema, scaling, and skin thickness.[1][10]
-
Sample Collection: On day 7, euthanize the mice and collect skin tissue and blood samples for further analysis (e.g., histopathology, cytokine analysis, flow cytometry).[1][10]
Caption: Experimental workflow for a this compound efficacy study.
This compound Signaling Pathway
This compound selectively inhibits TYK2, a member of the Janus kinase (JAK) family, by binding to its regulatory pseudokinase domain. This allosteric inhibition blocks the downstream signaling of key cytokines, such as IL-23 and IL-12, which are crucial in the pathogenesis of psoriasis.
Caption: this compound's mechanism of action in the IL-23/STAT3 pathway.
References
- 1. This compound and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The preclinical discovery and development of this compound for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Deucravacitinib Stock Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of deucravacitinib stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3] this compound is poorly soluble in water.[4] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication may be required to fully dissolve the compound.[1][3]
Q2: What are the recommended storage conditions and long-term stability of this compound?
A2: The stability of this compound depends on whether it is in solid form or in a stock solution. For long-term storage, it is recommended to store the powdered form at -20°C, where it can be stable for up to three years.[1][3] Once dissolved in DMSO, stock solutions should be aliquoted and stored at -80°C for up to one year to maintain stability.[1][3] For shorter-term storage, -20°C for up to six months is also acceptable.[3] It is crucial to avoid repeated freeze-thaw cycles.[5]
Q3: How should I prepare working solutions from a DMSO stock for cell-based assays?
A3: To prepare a working solution, the DMSO stock solution should be serially diluted. It's recommended to first dilute the high-concentration stock solution with DMSO to create an intermediate concentration before further diluting into your aqueous cell culture medium or buffer to reach the final desired concentration.[1] This stepwise dilution helps to prevent precipitation of the compound. Pre-warming the stock solution and the medium to 37°C before dilution can also help avoid precipitation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | The solution may be supersaturated, or the storage temperature may have fluctuated. | Warm the solution to 37°C and sonicate until the precipitate redissolves. Consider preparing a new stock solution at a slightly lower concentration. Ensure consistent storage at -80°C.[1] |
| Compound precipitates when diluting into aqueous buffer or media. | This compound has low aqueous solubility. The direct dilution of a high-concentration DMSO stock into an aqueous solution can cause it to crash out. | Perform a serial dilution. First, dilute the stock with DMSO to a lower concentration, and then add this intermediate solution to your aqueous buffer or media.[1] Pre-warming both the stock and the media can also be beneficial.[1] |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from powder. Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[5] It is also advisable to periodically check the concentration and purity of your stock solution using an analytical method like HPLC. |
| Difficulty dissolving the this compound powder in DMSO. | The concentration may be too high, or the DMSO may have absorbed moisture. | Use fresh, anhydrous DMSO.[2] Sonication or gentle warming (up to 45°C) can aid in dissolution.[1] Ensure you are not exceeding the maximum solubility. |
Stability and Solubility Data
Table 1: Solubility of this compound in DMSO
| Vendor | Reported Solubility |
| TargetMol | 84.2 mg/mL (197.9 mM) |
| Selleck Chemicals | 85 mg/mL (199.78 mM) |
| MedChemExpress | 33.33 mg/mL (78.34 mM) |
| AbMole | ≥ 30 mg/mL |
Note: Solubility can be affected by factors such as the purity of the compound, the quality of the solvent, and temperature.
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Reported Stability |
| Powder | -20°C | Up to 3 years[1][3] |
| In DMSO | -80°C | Up to 1 year[1][3] |
| In DMSO | -20°C | Up to 6 months[3] |
Experimental Protocols
Protocol for Assessing this compound Stock Solution Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound stock solutions over time. Specific parameters may need to be optimized for your available equipment and reagents.
1. Objective: To determine the concentration and purity of a this compound stock solution at various time points under specific storage conditions.
2. Materials:
-
This compound stock solution in DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or ammonium acetate for mobile phase modification
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase HPLC column (e.g., Poroshell 120 SB-C18, 3.0 × 100 mm, 2.7 µm or Phenomenex Gemini, C-18, 250 × 4.6 mm, 5µ)[6][7]
3. Method:
-
Standard Preparation: Prepare a fresh calibration curve of this compound standards in DMSO at known concentrations.
-
Sample Preparation: At each time point (e.g., T=0, 1 week, 1 month, 3 months), retrieve an aliquot of the stored stock solution. Dilute the stock solution to a concentration that falls within the range of your calibration curve using the mobile phase.
-
HPLC Conditions (Example): [6][7]
-
Mobile Phase: Isocratic elution with a mixture of ultra-pure water (75%) and acetonitrile (25%), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the diluted sample from the stability study.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Assess the purity by observing the presence of any new peaks in the chromatogram, which could indicate degradation products. The major hydrolytic degradation product of this compound has been identified and can be monitored.[7][8]
-
4. Data Interpretation: A significant decrease in concentration (e.g., >10%) or the appearance of significant degradation peaks over time indicates instability under the tested storage conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: this compound inhibits the TYK2-mediated JAK-STAT signaling pathway.
References
- 1. This compound | BMS-986165 | TYK2 Inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. WO2023076515A1 - Topical formulations of this compound - Google Patents [patents.google.com]
- 5. This compound hydrochloride | Interleukin Related | 1609392-28-0 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Deucravacitinib vs. Tofacitinib: A Comparative Analysis in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deucravacitinib and tofacitinib, two key oral therapies relevant to the treatment of psoriasis. We delve into their distinct mechanisms of action, compare their performance in preclinical and clinical contexts using experimental data, and provide detailed methodologies for relevant psoriasis models.
Introduction to Psoriasis and Therapeutic Intervention
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin.[1][2] Key to its pathogenesis is the dysregulation of cytokine signaling pathways that drive inflammation. The Janus kinase (JAK) family of enzymes, which includes TYK2, JAK1, JAK2, and JAK3, plays a crucial role in transducing signals for numerous pro-inflammatory cytokines.[3][4]
This guide focuses on two small molecule inhibitors that target this pathway:
-
This compound : A first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2).[3] It employs a unique allosteric inhibition mechanism, binding to the regulatory (pseudokinase) domain of TYK2, which provides high selectivity over other JAK family members.[5][6]
-
Tofacitinib : An oral pan-JAK inhibitor that primarily targets the catalytic domain of JAK1 and JAK3, with lesser activity against JAK2 and minimal effect on TYK2.[1][4][7] Its broader activity impacts a wider range of cytokine signaling pathways.
Mechanism of Action: Selective vs. Broad Inhibition
The fundamental difference between this compound and tofacitinib lies in their selectivity, which stems from their distinct binding mechanisms.
This compound selectively inhibits TYK2, a critical kinase for signaling downstream of key psoriasis-related cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I interferons (IFNs).[3][8] By binding to the regulatory pseudokinase (JH2) domain, it locks the enzyme in an inactive state, preventing the activation of the catalytic domain.[6] This allosteric mechanism is key to its high selectivity for TYK2.[9]
Tofacitinib , conversely, is an ATP-competitive inhibitor that binds to the conserved catalytic (JH1) domain of multiple JAKs. It preferentially inhibits JAK1 and JAK3, thereby disrupting signaling for a broad array of cytokines that use these enzymes, including those involved in general immune function and hematopoiesis.[1][4][7]
The diagram below illustrates the distinct points of intervention for each molecule within the pathogenic cytokine pathways of psoriasis.
Caption: Signaling pathways inhibited by this compound and tofacitinib.
Comparative Performance: In Vitro Models
The selectivity of this compound for TYK2 over other JAKs is evident in in vitro functional assays. Whole blood assays measuring the inhibition of specific cytokine signaling pathways provide a clear quantitative comparison of potency and selectivity.
| Pathway | Stimulant | Endpoint | This compound IC₅₀ (nM) | Tofacitinib IC₅₀ (nM) | Key Function |
| TYK2 / JAK2 | IL-12 | IFN-γ Production | 14 | >10,000 | Psoriasis Pathogenesis (Th1) |
| JAK1 / JAK3 | IL-2 | STAT5 Phosphorylation | 2,070 | 12 | T/B/NK Cell Function |
| JAK2 / JAK2 | TPO | STAT3 Phosphorylation | >10,000 | 125 | Hematopoiesis |
| TYK2 / JAK1 | IFN-α | Monocyte Activation | Potent | 60-fold less potent than this compound | Psoriasis Pathogenesis (IFN) |
| (Data synthesized from references[9][10][11][12]. IC₅₀ values represent half-maximal inhibitory concentrations.) |
As the data indicates, this compound is highly potent against the TYK2-mediated IL-12 pathway, with an IC₅₀ value orders of magnitude lower than its IC₅₀ for JAK1/3 and JAK2/2 pathways.[9][12] Conversely, tofacitinib is potent against JAK1/3 and JAK2/2 but shows no meaningful activity against the TYK2/IL-12 pathway at clinically relevant concentrations.[9][12] Further studies show this compound is significantly more potent than tofacitinib at inhibiting IFN-α and IL-23 signaling.[11]
Comparative Performance: In Vivo & Clinical Data
While direct head-to-head preclinical animal model data is limited in the public domain, clinical trial data in patients with moderate-to-severe plaque psoriasis provides a strong surrogate for in vivo efficacy. A network meta-analysis of 20 randomized controlled trials (RCTs) directly compared the efficacy and safety of multiple oral agents for psoriasis.[13][14]
| Efficacy Endpoint (12-16 Weeks) | This compound (6 mg QD) | Tofacitinib (10 mg BID) | Apremilast (30 mg BID) | Placebo |
| PASI 75 Response | ~55.2% | High Efficacy | ~37.9% | ~11.4% |
| sPGA 0/1 Response | ~51.1% | High Efficacy | ~33.2% | ~7.9% |
| (Data from meta-analyses of clinical trials[13][14][15]. PASI 75: ≥75% improvement in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment of clear or almost clear.) |
Both this compound and tofacitinib demonstrated superior efficacy over placebo and apremilast.[13][14][15] In head-to-head trials, this compound was superior to apremilast.[15][16] The meta-analysis concluded that while both this compound and tofacitinib were highly effective, this compound showed a better overall profile when considering both efficacy and safety.[13][14] Tofacitinib at 10 mg twice daily was associated with a higher rate of adverse events.[14]
Pharmacodynamic studies in psoriatic skin show that 16 weeks of this compound treatment reduces the expression of IL-17A, IL-19, and beta-defensin by approximately 50%, 72%, and 84% respectively, confirming its impact on the IL-23/IL-17 axis in vivo.[5][8]
Experimental Protocols for Psoriasis Models
In Vivo: Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This is a widely used, rapid, and convenient model that recapitulates key features of human plaque psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and infiltration of inflammatory cells driven by the IL-23/IL-17 axis.[17][18][19]
Methodology:
-
Animals: C57BL/6 or BALB/c mice are typically used.[17]
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (e.g., Aldara™) is applied to the shaved back and right ear of each mouse for 5-8 consecutive days.[17][18] A control group receives a vehicle cream (e.g., Lanette cream).[18]
-
Drug Administration: Test compounds (this compound, tofacitinib) or vehicle are administered, typically orally, starting either prophylactically (Day 0) or therapeutically (e.g., Day 2) and continuing daily throughout the experiment.[2]
-
Clinical Scoring: Disease severity is assessed daily using a modified Psoriasis Area and Severity Index (PASI). Three parameters—erythema (redness), scaling (desquamation), and induration (thickness)—are scored on a scale from 0 (none) to 4 (very marked).[18] Ear thickness is also measured daily with a caliper.[2]
-
Endpoint Analysis: At the end of the study, samples are collected for analysis.
-
Histology: Skin samples are fixed, sectioned, and stained (e.g., H&E) to assess epidermal thickness, acanthosis, parakeratosis, and inflammatory infiltrate.[17][19]
-
Immunohistochemistry: Staining for proliferation markers (e.g., Ki-67) or immune cell markers (e.g., CD3+ T cells).[20][21]
-
Gene Expression: RNA is extracted from skin samples to quantify the expression of key cytokines (e.g., IL-17A, IL-23, TNF-α) via qPCR.[8]
-
Flow Cytometry: Skin-infiltrating leukocytes can be isolated and analyzed to quantify different immune cell populations (e.g., Th17 cells, γδ T cells).[22]
-
Caption: Typical experimental workflow for the imiquimod-induced mouse psoriasis model.
In Vitro: Human Th17 Cell Differentiation Assay
This assay models a critical step in psoriasis pathogenesis: the differentiation of naive T cells into IL-17-producing Th17 cells.[23][24]
Methodology:
-
Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the naive T cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide primary T-cell activation signals.
-
Th17 Polarization: Add a "cocktail" of polarizing cytokines and blocking antibodies to the culture medium to drive Th17 differentiation. A typical cocktail includes:
-
Cytokines: IL-1β, IL-6, IL-23, and TGF-β1.[25]
-
Blocking Antibodies: Anti-IL-4 and anti-IFN-γ to prevent differentiation into Th2 and Th1 subsets, respectively.
-
-
Compound Treatment: Add this compound, tofacitinib, or vehicle control at varying concentrations to the cultures at the time of stimulation.
-
Incubation: Culture the cells for 5-7 days.
-
Restimulation & Analysis:
-
Restimulate the differentiated cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Analyze the production of IL-17A and other cytokines (e.g., IFN-γ, IL-22) using intracellular cytokine staining followed by flow cytometry or by measuring secreted cytokines in the supernatant via ELISA.[23][25]
-
Conclusion
This compound and tofacitinib represent two distinct approaches to inhibiting the JAK-STAT pathway in psoriasis.
-
This compound offers a targeted approach through its novel allosteric inhibition of the TYK2 regulatory domain. This high selectivity for the IL-23/IL-12/Type I IFN pathways, which are central to psoriasis pathogenesis, while avoiding the broader inhibition of JAK1/2/3, provides a strong therapeutic rationale.[3][9][12]
-
Tofacitinib is a potent but less selective inhibitor, primarily targeting JAK1 and JAK3.[1] While effective in psoriasis, its broader mechanism impacts a wider range of cytokine signaling, which may be associated with a different safety profile.[1][14]
For researchers in drug development, the high selectivity of this compound demonstrated in preclinical models translates to a differentiated clinical profile, highlighting the potential of targeting specific nodes within inflammatory signaling cascades. The experimental models described herein serve as foundational tools for evaluating and comparing the efficacy and mechanisms of such targeted therapies.
References
- 1. Tofacitinib Citrate: Mechanism of Action and Clinical Applications in Psoriasis_Chemicalbook [chemicalbook.com]
- 2. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 3. This compound: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of tofacitinib for the treatment of chronic plaque psoriasis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 7. Tofacitinib treatment for plaque psoriasis and psoriatic arthritis: A meta-analysis of randomised controlled trials - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. SOTYKTU® (this compound) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. skin.dermsquared.com [skin.dermsquared.com]
- 11. Frontiers | Nonclinical evaluations of this compound and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
- 12. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 15. Frontiers | The efficacy and safety of tyrosine kinase 2 inhibitor this compound in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. imavita.com [imavita.com]
- 20. Tofacitinib and Other Kinase Inhibitors in the Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 21. In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Th17 cytokines interleukin (IL)-17 and IL-22 modulate distinct inflammatory and keratinocyte-response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The imbalance between Type 17 T-cells and regulatory immune cell subsets in psoriasis vulgaris [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Deucravacitinib's Kinase Cross-Reactivity: A Comparative Analysis
A deep dive into the selectivity profile of deucravacitinib, an allosteric TYK2 inhibitor, reveals a distinct mechanism of action with minimal off-target kinase activity compared to other Janus kinase (JAK) inhibitors. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on its unique pharmacological properties.
This compound stands apart from other Janus kinase (JAK) inhibitors through its novel mechanism of action. It is a selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), binding to the regulatory pseudokinase (JH2) domain rather than the highly conserved active catalytic (JH1) domain targeted by other JAK inhibitors.[1][2][3][4] This unique binding mode confers a high degree of selectivity for TYK2, thereby minimizing the inhibition of other JAK family members (JAK1, JAK2, and JAK3) and reducing the potential for off-target effects.[2][3]
Comparative Kinase Inhibition Profile
The selectivity of this compound for TYK2 has been demonstrated in various in vitro assays. When compared to other JAK inhibitors such as tofacitinib, upadacitinib, and baricitinib, this compound shows significantly greater potency for TYK2 with substantially less activity against JAK1, JAK2, and JAK3.[3][5] This high functional selectivity is a key differentiator, as the inhibition of other JAKs is associated with a range of side effects.
| Kinase | This compound IC₅₀ (nM) | Tofacitinib IC₅₀ (nM) | Upadacitinib IC₅₀ (nM) | Baricitinib IC₅₀ (nM) |
| TYK2 | ~0.2-1.0 | >4500 | >10000 | >4500 |
| JAK1 | >1000 | ~1-15 | ~43-59 | ~5.9 |
| JAK2 | >2000 | ~20-71 | ~110-130 | ~5.7 |
| JAK3 | >1000 | ~1-45 | >1000 | ~420 |
Note: IC₅₀ values are approximate and compiled from various in vitro whole blood assays. The exact values can vary depending on the specific experimental conditions.[3][6][7][8]
At clinically relevant doses, the plasma concentrations of this compound remain well above the IC₅₀ for TYK2 for a significant portion of the dosing interval, while staying considerably below the IC₅₀ values for JAK1, JAK2, and JAK3.[3][6][9] For instance, the maximal plasma concentrations (Cmax) of this compound have been reported to be 8- to 17-fold lower than its JAK1/3 IC₅₀ and over 48- to 102-fold lower than its JAK2/2 IC₅₀.[3][6] In contrast, other JAK inhibitors often achieve plasma concentrations that lead to the inhibition of multiple JAKs.[3][6]
Signaling Pathway Inhibition
This compound's selective inhibition of TYK2 effectively disrupts the downstream signaling of key cytokines implicated in various immune-mediated diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[2][10][11] By blocking these pathways, this compound modulates the inflammatory response.
Experimental Protocols
The kinase selectivity of this compound and other JAK inhibitors is typically assessed using in vitro whole blood assays. These assays measure the inhibition of cytokine-induced signaling pathways in a more physiologically relevant environment compared to cell-free biochemical assays.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of kinase inhibitors against TYK2, JAK1, JAK2, and JAK3 signaling in human whole blood.
General Protocol Outline:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of the test compounds (e.g., this compound, tofacitinib) for a specified period (e.g., 1 hour) at 37°C.
-
Cytokine Stimulation: Specific cytokines are added to the blood samples to activate distinct JAK-STAT pathways:
-
TYK2/JAK2 Pathway: Stimulated with IL-12. The endpoint is the measurement of downstream IFN-γ production.[7][12]
-
JAK1/JAK3 Pathway: Stimulated with IL-2. The endpoint is the measurement of STAT5 phosphorylation in T-cells.[7][12]
-
JAK2/JAK2 Pathway: Stimulated with Thrombopoietin (TPO). The endpoint is the measurement of STAT3 phosphorylation in platelets.[7][12]
-
-
Signal Detection:
-
For phosphorylation endpoints (pSTAT), cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated STAT protein. Analysis is performed using flow cytometry.
-
For IFN-γ production, plasma is separated, and the concentration of IFN-γ is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.
Conclusion
This compound's distinct allosteric inhibition of the TYK2 pseudokinase domain results in a highly selective kinase inhibition profile. This targeted approach, focusing on the TYK2-mediated cytokine pathways while sparing other JAKs, differentiates it from other approved JAK inhibitors. The provided data and experimental outlines offer a clear comparison for researchers and drug development professionals to understand the nuanced cross-reactivity and mechanism of this novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. skin.dermsquared.com [skin.dermsquared.com]
- 8. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacodynamic Response to this compound, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial — Olink® [olink.com]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Evaluating the Safety Profile of Deucravacitinib Versus Other TYK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of selective Tyrosine Kinase 2 (TYK2) inhibitors marks a significant advancement in the treatment of immune-mediated inflammatory diseases. By targeting a specific node in the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, these molecules aim to offer a more favorable safety profile compared to broader JAK inhibitors. This guide provides an objective comparison of the safety profile of deucravacitinib, the first-in-class, approved allosteric TYK2 inhibitor, with other TYK2 inhibitors in clinical development, namely the dual TYK2/JAK1 inhibitor brepocitinib (PF-06700841) and the selective TYK2 inhibitor ropsacitinib (PF-06826647).
Mechanism of Action: A Tale of Two Binding Sites
The differential safety profiles among these inhibitors can be partly attributed to their distinct mechanisms of action and selectivity. TYK2 is an intracellular enzyme that mediates signaling for key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2]
This compound stands apart due to its unique allosteric inhibition mechanism. It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation. This non-competitive binding confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), as it does not target the highly conserved ATP-binding site in the active catalytic (JH1) domain. This selectivity is thought to mitigate the risk of adverse events associated with broader JAK inhibition.
In contrast, ropsacitinib and brepocitinib are ATP-competitive inhibitors that bind to the active (JH1) domain. While ropsacitinib is selective for TYK2, brepocitinib is a dual inhibitor of TYK2 and JAK1. The inhibition of JAK1, which is involved in the signaling of a wider range of cytokines, may theoretically lead to a different set of on-target effects and potential adverse events compared to a highly selective TYK2 inhibitor.
Comparative Safety Profile
The safety data for this compound is the most mature, derived from large, long-term Phase 3 trials. Data for ropsacitinib and brepocitinib are primarily from Phase 1 and 2 studies. A network meta-analysis of trials in moderate-to-severe psoriasis provides some comparative context.[3]
Data Presentation: Adverse Events of Interest
The following table summarizes key safety findings from clinical trials. Rates for this compound are pooled from the 52-week POETYK PSO-1 and PSO-2 trials. Data for ropsacitinib and brepocitinib are from their respective Phase 2 trials in psoriasis and psoriatic arthritis.
| Adverse Event (AE) Category | This compound (6 mg QD)[4] | Ropsacitinib (PF-06826647)[5][6] | Brepocitinib (PF-06700841)[7][8] |
| Any Treatment-Emergent AE (TEAE) | Incidence rates similar to placebo and apremilast | Well-tolerated; most TEAEs mild/moderate | Most AEs mild/moderate |
| Serious AEs (SAEs) | Low and balanced across groups | No deaths or SAEs in Phase 1; 18 discontinuations due to TEAEs (14 lab abnormalities) in Phase 2b | 5.5% of participants experienced SAEs |
| AEs Leading to Discontinuation | Lower than placebo and apremilast | 18 participants in Phase 2b | - |
| Most Common AEs | Nasopharyngitis, upper respiratory tract infection, headache, diarrhea, nausea | Mild severity AEs in Phase 1; specific common AEs not detailed in abstracts | Infections (in 2.8% of patients) |
| Serious Infections | 1.7/100 Person-Years (PY) | - | Reported in 6 participants (2.8%) |
| Herpes Zoster | 0.8/100 PY | - | Reported in some participants |
| Malignancies (excluding NMSC) | 1.0/100 PY | - | No deaths occurred |
| Major Adverse Cardiovascular Events (MACE) | 0.3/100 PY | - | No MACE occurred |
| Venous Thromboembolic Events (VTE) | 0.2/100 PY | - | - |
| Acne / Folliculitis | Acne: 2.9/100 PY; Folliculitis: 2.8/100 PY | - | - |
| Clinically Meaningful Lab Changes | No clinically meaningful changes in hematology, lipids, or other parameters | Laboratory abnormalities led to discontinuation in 14 participants in Phase 2b | - |
Note: Direct comparison is challenging due to different trial designs, patient populations, and study durations. Data for ropsacitinib and brepocitinib are less extensive than for this compound.
A network meta-analysis of 20 randomized controlled trials in psoriasis suggested that while this compound (at higher doses) and tofacitinib were associated with a higher risk of treatment-emergent adverse events compared to placebo, this compound was considered to have a superior balance of efficacy and safety overall.[3] Tofacitinib was deemed the most unsafe treatment in this analysis.[3]
Experimental Protocols for Safety Assessment
The methodologies for safety evaluation across the clinical trials for these three inhibitors share common elements, consistent with industry standards for systemic immunomodulatory agents.
This compound (POETYK PSO-1 & PSO-2 Trials)
-
Safety Monitoring: Safety was assessed through the continuous monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation.[2][4]
-
Laboratory Assessments: Standard hematology and serum chemistry panels, including lipid profiles, were conducted at baseline and at regular intervals (e.g., weeks 4, 8, 12, 16, and then periodically) throughout the studies.[9]
-
Vital Signs & ECGs: Vital signs were monitored at each study visit. Electrocardiograms (ECGs) were performed at screening and specified time points during the trial.
-
AEs of Special Interest: Specific monitoring was in place for AEs of interest, including serious infections, herpes zoster, malignancies, MACE, and VTEs, based on the known risks of other JAK inhibitors.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in moderate-to-severe plaque psoriasis: Pooled safety and tolerability over 52 weeks from two phase 3 trials (POETYK PSO-1 and PSO-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Oral tyrosine kinase 2 inhibitor PF-06826647 demonstrates efficacy and an acceptable safety profile in participants with moderate-to-severe plaque psoriasis in a phase 2b, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of the TYK2/JAK1 Inhibitor Brepocitinib for Active Psoriatic Arthritis: A Phase IIb Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety of this compound, an Oral, Selective Tyrosine Kinase 2 Inhibitor: As Assessed by Laboratory Parameters – Results from a Phase 2 Trial in Psoriatic Arthritis and 2 Phase 3 Trials in Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
Deucravacitinib vs. Apremilast: A Preclinical Comparative Analysis for Inflammatory Disease Models
In the landscape of oral therapies for immune-mediated inflammatory diseases, deucravacitinib and apremilast represent two distinct mechanistic classes. This compound is a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor, while apremilast is an oral small molecule inhibitor of phosphodiesterase 4 (PDE4). This guide provides a comparative analysis of their performance in preclinical models, offering researchers, scientists, and drug development professionals a side-by-side look at their mechanisms of action, in vitro potency, and in vivo efficacy based on available experimental data.
Executive Summary
This compound and apremilast modulate inflammatory responses through different intracellular signaling pathways. This compound targets the TYK2 pathway, which is crucial for the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. Its unique allosteric inhibition mechanism confers high selectivity for TYK2 over other Janus kinases (JAKs), potentially leading to a more targeted immunomodulation.
Apremilast, on the other hand, acts by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, apremilast broadly downregulates the production of multiple pro-inflammatory cytokines, including TNF-α, IL-17, and IL-23, while upregulating the anti-inflammatory cytokine IL-10.
Preclinical data, though not from direct head-to-head studies, suggest that both agents effectively modulate inflammatory responses in relevant in vitro and in vivo models. The following sections provide a detailed comparison of their preclinical profiles, including quantitative data and experimental methodologies.
Mechanism of Action
The distinct mechanisms of action of this compound and apremilast are central to their pharmacological profiles.
This compound: As a selective TYK2 inhibitor, this compound binds to the regulatory pseudokinase (JH2) domain of TYK2.[1] This allosteric inhibition locks the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[2] This targeted action specifically blocks the signaling pathways of IL-12, IL-23, and Type I interferons, which are pivotal in the pathogenesis of several autoimmune and inflammatory diseases.[1]
Apremilast: Apremilast inhibits phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By blocking PDE4, apremilast leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[3]
In Vitro Preclinical Data
The following table summarizes the in vitro potency of this compound and apremilast in inhibiting key inflammatory mediators. It is important to note that these data are compiled from separate studies and not from a direct head-to-head comparison.
| Parameter | This compound | Apremilast | Reference |
| Target | TYK2 | PDE4 | [1][3] |
| Mechanism | Allosteric Inhibition | Competitive Inhibition | [2][3] |
| Inhibition of IL-12/IL-23 Signaling (IC50) | Potent inhibition (IC50 range, 2–19 nM in cellular assays) | Indirectly inhibits IL-12 and IL-23 production | [4] |
| Inhibition of IFN-α Signaling (IC50) | Potent inhibition (IC50 range, 2–19 nM in cellular assays) | Not a primary mechanism | [4] |
| Inhibition of TNF-α Production | Not a direct target | Inhibits TNF-α production from rheumatoid synovial membrane cultures by 46% at 100nM. | [1] |
| Selectivity | >100-fold for TYK2 vs JAK1/3; >2000-fold vs JAK2 | Selective for PDE4 | [4] |
In Vivo Preclinical Data
The in vivo efficacy of this compound and apremilast has been demonstrated in various preclinical models of inflammatory diseases. The data presented below are from separate studies.
| Model | This compound | Apremilast | Reference |
| Mouse Model of Inflammatory Bowel Disease | Demonstrated efficacy consistent with inhibition of autoimmunity. | Data not available from provided search results. | [5] |
| Imiquimod-Induced Psoriasis Mouse Model | Data not available from provided search results. | Alleviated psoriasiform dermatitis clinically and pathologically; reduced infiltration of IL-17A-positive cells; downregulated mRNA expression of IL-17A, IL-17F, and IL-22. | [6] |
| Human Skin Xenograft Psoriasis Model | Data not available from provided search results. | At 5 mg/kg orally (divided into two daily doses), significantly reduced keratinocyte proliferation, skin thickness, and general histopathological features of psoriasis. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the data.
This compound In Vitro Cellular Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cytokine signaling pathways.
-
Method: Cellular assays were conducted to measure the inhibition of IL-12, IL-23, and IFN-α signaling. The specific cell types and stimulation conditions are detailed in the original study. The IC50 values were calculated from the dose-response curves.[4]
-
Kinase Selectivity Assays: The selectivity of this compound for TYK2 over other JAK family members (JAK1, JAK2, JAK3) was determined using in vitro kinase binding assays. The IC50 values for each kinase were measured to calculate the selectivity ratios.[4]
Apremilast In Vitro TNF-α Production Assay:
-
Objective: To evaluate the effect of apremilast on TNF-α production in an inflammatory environment.
-
Method: Synovial membrane cultures were derived from rheumatoid arthritis patients. These cultures were then treated with varying concentrations of apremilast. The concentration of TNF-α in the culture supernatant was measured, and the percentage of inhibition was calculated relative to untreated controls.[1]
Apremilast Imiquimod-Induced Psoriasis Mouse Model:
-
Objective: To assess the in vivo efficacy of apremilast in a mouse model of psoriasis.
-
Method: Psoriasiform dermatitis was induced in mice by the topical application of imiquimod. Mice were then treated with apremilast or a vehicle control. The severity of the skin inflammation was assessed clinically and histopathologically. The infiltration of inflammatory cells and the expression of key cytokines in the skin were analyzed.[6]
Apremilast Human Skin Xenograft Psoriasis Model:
-
Objective: To evaluate the efficacy of apremilast in a humanized model of psoriasis.
-
Method: Human skin was xenotransplanted onto immunodeficient SCID mice. A psoriatic phenotype was induced by the injection of natural killer cells from psoriatic donors. The mice were then treated orally with apremilast. The effects on keratinocyte proliferation, skin thickness, and histopathological features were evaluated.[1]
Conclusion
This compound and apremilast are two orally administered small molecules with distinct mechanisms of action for the treatment of immune-mediated inflammatory diseases. Preclinical data indicate that both compounds are effective in modulating inflammatory responses in relevant models. This compound demonstrates high selectivity and potent inhibition of the TYK2-mediated signaling of IL-12, IL-23, and Type I interferons. Apremilast acts more broadly by increasing intracellular cAMP, leading to the downregulation of several pro-inflammatory cytokines.
The choice between these two agents in a research or drug development context may depend on the specific inflammatory pathway of interest and the desired selectivity profile. The data presented in this guide, while not from direct comparative studies, provide a valuable foundation for understanding the preclinical characteristics of this compound and apremilast. Further head-to-head preclinical studies would be beneficial for a more direct comparison of their potency and efficacy.
References
- 1. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First‐in‐human study of this compound: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PDE4 by apremilast attenuates skin fibrosis through directly suppressing activation of M1 and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor this compound Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound, an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients With Moderately to Severely Active Ulcerative Colitis: 12-Week Results From the Phase 2 LATTICE-UC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teikyo-u.repo.nii.ac.jp [teikyo-u.repo.nii.ac.jp]
Safety Operating Guide
Essential Guide to Deucravacitinib Disposal for Laboratory Professionals
An imperative for researchers, scientists, and drug development professionals is the safe and compliant disposal of chemical compounds. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for deucravacitinib, ensuring the safety of personnel and the environment.
This compound is a selective inhibitor of tyrosine kinase 2 (TYK2), a key enzyme in the signaling pathway of several cytokines implicated in inflammatory and autoimmune diseases.[1][2][3] Due to its potent biological activity and potential environmental impact, adherence to strict disposal protocols is paramount.
This compound Disposal Workflow
The following diagram outlines the recommended decision-making process for the disposal of this compound and its associated waste.
Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, expired stock, contaminated personal protective equipment (PPE), labware, and cleaning materials, should be segregated as chemical waste.
-
Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Regulatory Compliance:
-
The primary directive for the disposal of this compound is to adhere to all federal, state, and local regulations.[4][5][6]
-
Consult your institution's EHS guidelines, which will provide specific instructions aligned with local laws.
3. Recommended Disposal Method:
-
The most consistently recommended method for the disposal of this compound is to engage a licensed hazardous material disposal company.[7]
-
Incineration in a facility equipped with an afterburner and scrubber is a suitable thermal destruction method.[7]
-
It is crucial to prevent the release of this compound into the environment, including drains and waterways.[4][5]
4. Packaging and Labeling:
-
Use chemically resistant, leak-proof containers for all this compound waste.
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
Contaminated packaging should be disposed of in the same manner as the product itself.[4][7]
5. Spill Management:
-
In the event of a spill, wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and collect all contaminated materials in a sealed container for disposal.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
Household Disposal (for unused prescriptions): For non-laboratory settings, if a drug take-back program is unavailable, the U.S. Food and Drug Administration (FDA) provides general guidance for disposing of medicines in the household trash. This involves:
-
Mixing the medication (do not crush tablets) with an unappealing substance such as dirt, cat litter, or used coffee grounds.
-
Placing the mixture in a sealed plastic bag.
-
Throwing the container in your household trash.[8]
-
Scratching out all personal information on the prescription label before discarding the empty container.[8]
This compound's Mechanism of Action: TYK2 Signaling Pathway
To provide a comprehensive understanding of the compound being handled, the following diagram illustrates the signaling pathway inhibited by this compound.
Caption: A diagram showing how this compound selectively inhibits TYK2, thereby blocking downstream signaling and gene expression associated with inflammation.
Quantitative Data
Currently, there is no publicly available quantitative data specifying concentration limits or thresholds for various disposal methods of this compound. The guiding principle remains adherence to the regulations set forth by local and national environmental protection agencies.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding a commitment to safety and environmental stewardship.
References
- 1. This compound (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 2. Safety and efficacy of this compound for moderate to severe plaque psoriasis: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. va.gov [va.gov]
- 4. abmole.com [abmole.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Deucravacitinib
For laboratory professionals engaged in the vital work of drug discovery and development, ensuring a safe handling environment for novel compounds like Deucravacitinib is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize risk and ensure operational integrity.
This compound is a selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It is under investigation for the treatment of various immune-mediated diseases.[3] Due to its potent biological activity, careful handling is necessary to prevent occupational exposure.
Key Safety and Handling Data
A summary of the essential physical and safety information for this compound is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₂N₈O₃ | PubChem[3] |
| Molecular Weight | 425.5 g/mol | PubChem[3] |
| Storage Temperature | -20°C | AbMole BioScience, MedChemExpress[4][5] |
| Hazard Statements | H361: Suspected of damaging fertility or the unborn child. H372: Causes damage to organs through prolonged or repeated exposure. | MedChemExpress[5] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulation. | MedChemExpress[5] |
Personal Protective Equipment (PPE) Protocol
Consistent adherence to PPE protocols is the first line of defense against exposure. The following PPE is mandatory when handling this compound powder or solutions.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[5][6]
-
Hand Protection: Use protective gloves. Gloves must be inspected prior to use. The specific glove material should be chosen based on the solvent being used and breakthrough time.[5][6]
-
Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[5][6]
-
Respiratory Protection: For operations that may generate dust or aerosols, a suitable respirator should be used.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and compliance.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container tightly sealed in a cool, well-ventilated area at the recommended temperature of -20°C.[4][5]
-
Keep the compound away from direct sunlight and sources of ignition.[4]
Handling and Preparation of Solutions:
-
All handling of solid this compound should be performed in a designated area, such as a chemical fume hood, to avoid dust and aerosol formation.[4][5]
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Ensure a safety shower and eye wash station are readily accessible.[5]
Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[4][5]
-
Wear full personal protective equipment, including respiratory protection.[4][5]
-
For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[4][5]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[4][5]
-
Collect all contaminated materials in a sealed container for proper disposal.[4][5]
First Aid Measures:
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation.[4][5]
-
Skin Contact: Rinse the skin thoroughly with large amounts of water and remove contaminated clothing.[4][5]
-
Eye Contact: Immediately flush the eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Remove contact lenses if present.[4][5]
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel.[4][5] In all cases of exposure, seek immediate medical attention.[4][5]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[6]
-
Do not allow the product to enter drains or water courses.[4][5]
This compound Handling Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
